N-(1H-indazol-5-yl)furan-2-carboxamide
Description
The exact mass of the compound N-1H-indazol-5-yl-2-furamide is 227.069476538 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1H-indazol-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-indazol-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1H-indazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h1-7H,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDJTLBGNLFBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization, Synthesis, and Pharmacological Profiling of N-(1H-indazol-5-yl)furan-2-carboxamide
Executive Summary
In contemporary medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing high-affinity, target-specific therapeutics. N-(1H-indazol-5-yl)furan-2-carboxamide (CAS: 710329-40-1) is a highly versatile synthetic building block and pharmacophore model that bridges two critically important heterocycles: the 1H-indazole core and a furan-2-carboxamide moiety.
With a molecular weight of 227.22 g/mol , this compound strictly adheres to Lipinski’s Rule of Five, making it an ideal starting fragment for hit-to-lead optimization. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, structural rationale in kinase inhibition, and a self-validating synthetic methodology for drug development professionals.
Physicochemical Profiling & Molecular Metrics
Understanding the baseline molecular metrics of N-(1H-indazol-5-yl)furan-2-carboxamide is essential for predicting its pharmacokinetic behavior and binding thermodynamics. The compound exhibits an optimal balance of lipophilicity and polarity, driven by its heteroatom-rich architecture.
| Physicochemical Property | Value | Pharmacological Significance |
| Chemical Name | N-(1H-indazol-5-yl)furan-2-carboxamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 710329-40-1 | Unique identifier for commercial/synthetic tracking. |
| Molecular Formula | C₁₂H₉N₃O₂ | Indicates a high fraction of sp2 carbons (aromaticity). |
| Molecular Weight | 227.22 g/mol | Highly fragment-like; allows for substantial downstream functionalization without exceeding the 500 Da limit. |
| Exact Mass | 227.0695 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors (HBD) | 2 (Indazole NH, Amide NH) | Facilitates critical interactions with target protein backbones. |
| Hydrogen Bond Acceptors (HBA) | 3 (Indazole N, Amide O, Furan O) | Enables solvent interactions and receptor pocket anchoring. |
| Topological Polar Surface Area | ~68.0 Ų | Predicts excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
Structural Analysis & Pharmacophore Mapping
The therapeutic potential of N-(1H-indazol-5-yl)furan-2-carboxamide lies in its bipartite structural functionality.
The 1H-Indazole Core (Hinge Binder)
The 1H-indazole scaffold is universally recognized in drug discovery as a potent "hinge-binding" template, particularly within the ATP-binding cleft of kinases [1]. Structural data from high-resolution X-ray crystallography of indazole-based inhibitors (e.g., GSK-3β inhibitors) reveals that the indazole NH-1 and N-2 atoms form a robust bidentate or tridentate hydrogen-bond network with the backbone carbonyl and NH groups of the kinase hinge region (such as Asp133 and Val135) [1, 2].
The Furan-2-Carboxamide Moiety (Hydrophobic/Solvent Interaction)
The furan ring, linked via a rigid carboxamide bond, projects outward from the hinge region. Furan derivatives are extensively documented for their broad-spectrum antimicrobial and anticancer activities [3, 4]. In the context of a kinase inhibitor, this moiety typically occupies the hydrophobic pocket adjacent to the ATP site or extends into the solvent-exposed region, modulating the compound's overall residence time and target selectivity.
Fig 1: Pharmacophore mapping of N-(1H-indazol-5-yl)furan-2-carboxamide.
Synthetic Methodology: A Self-Validating Protocol
To ensure high yield and structural integrity, the synthesis of N-(1H-indazol-5-yl)furan-2-carboxamide is best achieved via the N-acylation of 1H-indazol-5-amine using 2-furoyl chloride.
Causality of Experimental Choices
-
Temperature Control (0 °C to RT): The indazole core contains a secondary amine at the N1 position. To prevent competitive poly-acylation, the reaction must be initiated at 0 °C. The primary C5-amine is kinetically more nucleophilic, and strict temperature control ensures high regioselectivity.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) due to its increased steric bulk. It acts strictly as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing unwanted nucleophilic catalysis side-reactions.
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 equivalent of 1H-indazol-5-amine in anhydrous Dichloromethane (DCM) or a DCM/DMF mixture (if solubility is limited) under an inert argon atmosphere.
-
Base Addition: Add 1.5 equivalents of anhydrous DIPEA to the stirring solution.
-
Activation & Coupling: Cool the reaction vessel to 0 °C using an ice bath. Add 1.05 equivalents of 2-furoyl chloride dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Do not rely solely on TLC, as the starting amine and the resulting amide may exhibit similar Rf values in standard polar solvent systems. A definitive mass shift from 133.15 m/z (amine) to 227.22 m/z (product) confirms complete conversion.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. This neutralizes the DIPEA-HCl salts, partitioning the free-base product into the organic layer. Extract with Ethyl Acetate (EtOAc) (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-(1H-indazol-5-yl)furan-2-carboxamide.
Fig 2: Step-by-step synthetic workflow for N-(1H-indazol-5-yl)furan-2-carboxamide.
Mechanistic Pathway & Target Engagement
When utilized as a core scaffold for targeted therapeutics, N-(1H-indazol-5-yl)furan-2-carboxamide derivatives primarily function as ATP-competitive kinase inhibitors. Upon entering the intracellular space, the indazole core anchors into the highly conserved ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) or serine/threonine kinases like GSK-3β [1].
By competitively blocking ATP from binding, the compound halts the autophosphorylation of the kinase. This initiates a cascade of downstream effects:
-
Signal Abrogation: Critical survival pathways, such as the PI3K/AKT and MAPK/ERK pathways, are starved of phosphorylation signals.
-
Transcriptional Arrest: The lack of downstream effector activation prevents the transcription of proliferative genes.
-
Apoptosis: The cell cycle arrests, ultimately triggering pro-apoptotic signaling pathways, making this scaffold highly relevant in oncology [4].
Fig 3: Mechanistic pathway of kinase inhibition leading to cellular apoptosis.
References
-
Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model ACS Medicinal Chemistry Letters / NIH PubMed Central URL:[Link]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives IntechOpen URL: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives MDPI URL:[Link]
Synthesis Pathways and Mechanistic Insights for N-(1H-indazol-5-yl)furan-2-carboxamide Derivatives
Executive Summary
The N-(1H-indazol-5-yl)furan-2-carboxamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core structure are frequently utilized in the development of kinase inhibitors—most notably targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of Parkinson's Disease[1]—as well as in glucocorticoid receptor modulators[2]. This technical whitepaper outlines the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this core efficiently.
Strategic Disconnections and Retrosynthetic Analysis
The construction of the indazole-furan-carboxamide core relies on a highly convergent synthetic strategy. The primary retrosynthetic disconnection is made at the central amide bond, yielding two commercially available and highly tunable synthons:
-
The Nucleophile: 1H-indazol-5-amine (or its substituted derivatives).
-
The Electrophile Precursor: Furan-2-carboxylic acid[1].
Because the primary amine at the 5-position of the indazole ring is significantly more nucleophilic than the indazole ring nitrogens (N1 and N2), chemoselective amide coupling can typically be achieved without the need for protecting groups on the indazole core.
Retrosynthetic and forward synthesis workflow for N-(1H-indazol-5-yl)furan-2-carboxamide.
Mechanistic Causality in Experimental Choices
When forming the amide bond between a heteroaromatic amine and a heteroaromatic carboxylic acid, the choice of activation chemistry dictates the yield, scalability, and purity profile.
Pathway A: Direct Amide Coupling (HATU/DIPEA)
The "Why": HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over traditional carbodiimides (like EDCI) due to its superior kinetics and ability to drive reactions with sterically hindered or electronically deactivated amines[3].
-
Mechanism: HATU reacts with the carboxylate (deprotonated by DIPEA or TEA) to form an unstable O-acyl(tetramethyl)isouronium salt. This rapidly collapses into a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, hydrogen-bonding with the incoming indazol-5-amine to pre-organize the transition state, drastically accelerating the nucleophilic attack.
Pathway B: Acyl Chloride Route
The "Why": For large-scale synthesis, HATU is cost-prohibitive and generates stoichiometric phosphamide byproducts that complicate purification. The acyl chloride route is highly atom-economical[4].
-
Mechanism: Furan-2-carboxylic acid is treated with oxalyl chloride (COCl)2. A catalytic amount of DMF is mandatory. DMF reacts with oxalyl chloride to form a Vilsmeier-Haack type intermediate (an active chloro-iminium ion), which then reacts with the carboxylic acid to yield furan-2-carbonyl chloride, regenerating the DMF catalyst[1].
Quantitative Comparison of Pathways
| Parameter | Direct Coupling (HATU) | Acyl Chloride Route |
| Activation Reagent | HATU (1.2 - 1.5 eq) | (COCl)₂ (1.5 eq), DMF (cat.) |
| Base | DIPEA or TEA (2.0 - 3.0 eq) | Pyridine or TEA (2.0 eq) |
| Solvent | DMF or DCM | DCM (Step 1), MeCN/Pyridine (Step 2) |
| Reaction Time | 1 - 2 hours | 0.5 h (activation) + 12 h (coupling) |
| Temperature | 0 °C warming to RT | 0 °C to 20 °C |
| Scalability | Low-to-Medium (Costly) | High (Cost-effective) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.
Protocol A: HATU-Mediated Direct Amide Coupling
-
Reagent Preparation: Dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Validation Check: Ensure complete dissolution. Turbidity indicates moisture contamination or degraded starting material.
-
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C[1]. Stir for 15 minutes.
-
Validation Check: A distinct color shift to pale yellow/orange confirms the formation of the active HOAt ester. TLC (quenched in MeOH) should show complete conversion of the acid to the methyl ester artifact.
-
-
Nucleophilic Attack: Add 1H-indazol-5-amine (1.0 eq) in a single portion. Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours[3].
-
Validation Check: Monitor via LC-MS. The target product mass ( [M+H]+=228.2 ) must emerge while the starting material mass ( [M+H]+=134.1 for the indazole) depletes.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4 , and concentrate.
Protocol B: Acyl Chloride Generation and Coupling
-
Acyl Chloride Formation: To a solution of furan-2-carboxylic acid (1.0 eq) in anhydrous DCM, add catalytic DMF (0.1 eq). Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C[1].
-
Validation Check: Vigorous gas evolution ( CO , CO2 , HCl ) is the primary indicator of the Vilsmeier-Haack catalytic cycle functioning. Stir at 20 °C for 0.5 h until gas evolution ceases.
-
-
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Validation Check: The resulting furan-2-carbonyl chloride should be a colorless to pale-yellow oil[1]. Use immediately without further purification to prevent hydrolysis.
-
-
Amide Coupling: Dissolve 1H-indazol-5-amine (1.0 eq) in Pyridine/MeCN (2:1 ratio) at 0 °C. Add the freshly prepared furan-2-carbonyl chloride dropwise[4]. Stir at 20 °C for 12 hours.
-
Validation Check: A precipitate (pyridinium chloride) will form, validating the elimination of HCl and the progression of the coupling.
-
Biological Context: LRRK2 Kinase Inhibition
The synthesized N-(1H-indazol-5-yl)furan-2-carboxamide derivatives are heavily utilized in neurodegenerative disease research. Specifically, they act as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2)[1].
The G2019S mutation in the kinase domain of LRRK2 is the most common genetic driver of Parkinson's Disease, found in >85% of LRRK2-linked patients[5]. This mutation locks the kinase in a hyperactive state, leading to aberrant phosphorylation of Rab GTPases and subsequent neurotoxicity[6]. The indazole-furan scaffold acts as a Type I, ATP-competitive inhibitor, binding directly to the hinge region of the LRRK2 kinase domain to halt this pathogenic signaling cascade.
Mechanism of action for indazole-furan derivatives inhibiting the LRRK2 G2019S mutant pathway.
References
- US20210261553A1 - Fused tetrazoles as LRRK2 inhibitors Source: Google Patents URL
- WO2019222173A1 - Fused tetrazoles as LRRK2 inhibitors Source: Google Patents URL
- US11858940B2 - Selective modulators of mutant LRRK2 proteolysis and associated methods of use Source: Google Patents URL
- CA3085874A1 - Indazole derivatives as glucocorticoid receptor modulators Source: Googleapis / Grünenthal GmbH URL
Sources
- 1. US20210261553A1 - Fused tetrazoles as lrrk2 inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2019222173A1 - Fused tetrazoles as lrrk2 inhibitors - Google Patents [patents.google.com]
- 4. WO2019222173A1 - Fused tetrazoles as lrrk2 inhibitors - Google Patents [patents.google.com]
- 5. US20210261553A1 - Fused tetrazoles as lrrk2 inhibitors - Google Patents [patents.google.com]
- 6. US11858940B2 - Selective modulators of mutant LRRK2 proteolysis and associated methods of use - Google Patents [patents.google.com]
Pharmacokinetic Profiling of Furan-2-Carboxamide Indazole Compounds: A Comprehensive Technical Guide
Executive Summary
The furan-2-carboxamide indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating potent efficacy across diverse therapeutic areas, from1[1] to2[2]. As a Senior Application Scientist, I have observed that while the indazole core provides excellent hydrogen-bond donor/acceptor vectors for kinase hinge-binding, the furan-2-carboxamide moiety introduces specific pharmacokinetic (PK) liabilities—notably susceptibility to oxidative metabolism and variable oral bioavailability. This whitepaper provides an authoritative, self-validating framework for the PK profiling of these compounds, bridging the gap between structural design and clinical translation.
Structural Causality and ADME Liabilities
The juxtaposition of the indazole and furan-2-carboxamide rings creates a highly flexible molecule capable of induced-fit binding. For instance, in fascin inhibitors like NP-G2-044, the benzene ring can rotate ~180° relative to the planar indazole moiety, allowing the molecule to sample multiple conformations[1]. However, this structural flexibility and the electron-rich nature of the furan ring directly dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
-
Metabolic Soft Spots: The furan ring is highly susceptible to cytochrome P450 (CYP)-mediated epoxidation and subsequent ring-opening, often leading to high intrinsic clearance ( CLint ).
-
Solubility vs. Permeability: The planar, aromatic nature of the scaffold drives high lipophilicity (LogP > 3.5), ensuring excellent membrane permeability but resulting in poor aqueous solubility. This necessitates rigorous formulation strategies for in vivo studies.
In Vitro Pharmacokinetic Profiling Protocols
To build a trustworthy data package, every in vitro assay must be a self-validating system. The following protocols are designed to inherently verify their own accuracy.
Microsomal Stability Assay (CYP450 Metabolism)
Causality: We utilize liver microsomes rather than hepatocytes for initial screening to isolate Phase I CYP-mediated metabolism, specifically targeting the furan oxidation liability. Self-Validating Mechanism: The inclusion of minus-NADPH controls ensures that any observed degradation is strictly enzymatically driven, not due to chemical instability or non-specific binding to the plasticware.
Step-by-Step Methodology:
-
Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the furan-2-carboxamide indazole test compound (final concentration 1 μM, keeping organic solvent <0.1% to prevent CYP inhibition).
-
Control Assignment:
-
Positive Control: Verapamil (high clearance) and Warfarin (low clearance).
-
Negative Control: Test compound in buffer without NADPH.
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Caco-2 Permeability Assay
Causality: The Caco-2 cell line mimics the human intestinal epithelium. We assess both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport to identify P-glycoprotein (P-gp) efflux, a common issue for bulky indazole derivatives. Self-Validating Mechanism: Co-incubation with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp > 1 × 10⁻⁶ cm/s, the tight junctions are compromised, and the data for that well is automatically invalidated.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.
-
Dosing Solutions: Prepare 10 μM of the test compound in HBSS buffer (pH 7.4).
-
Transport Phase: Add the dosing solution to the donor chamber and blank HBSS to the receiver chamber. Incubate at 37°C for 2 hours.
-
Integrity Check: Add Lucifer Yellow (100 μM) to the donor chamber.
-
Sampling: Collect samples from both chambers at 120 minutes. Analyze test compound via LC-MS/MS and Lucifer Yellow via fluorometry.
Fig 1. Sequential PK screening workflow for furan-2-carboxamide indazole derivatives.
In Vivo Pharmacokinetic Profiling
Transitioning from in vitro to in vivo requires careful consideration of vehicle formulation. Furan-2-carboxamide indazoles, such as the3[3], often suffer from dissolution-rate limited absorption.
Rodent Study Design (Sprague-Dawley Rats)
Causality of Formulation: A standard aqueous vehicle will cause these lipophilic compounds to precipitate in the bloodstream (IV) or gastrointestinal tract (PO). We utilize a co-solvent system (5% DMSO, 40% PEG400, 55% Saline) to ensure complete thermodynamic solubility.
Protocol:
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to PO dosing to eliminate food-effect variables. IV dosed rats may remain fed.
-
Dosing:
-
Intravenous (IV): 1 mg/kg via tail vein injection.
-
Oral (PO): 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect 200 μL blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Separation: Centrifuge blood in K₂EDTA tubes at 3000g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until LC-MS/MS analysis.
Quantitative Data Synthesis
The structural nuances of the furan-2-carboxamide indazole class dictate their physicochemical parameters and downstream PK metrics. Table 1 summarizes the properties of key compounds in this class[1],[3], while Table 2 provides representative in vivo PK parameters.
Table 1: Physicochemical & Biological Properties of Key Furan-2-Carboxamide Indazoles
| Compound ID | Target / Application | Yield (%) | MW (m/z) | Key Biological Metric |
| NP-G2-044 | Fascin Inhibitor | 79.6% | 400.12 | Induces structural rotation |
| NP-G2-029 | Fascin Inhibitor | 63.1% | 401.11 | Induces structural rotation |
| Compound G2 | Fascin Inhibitor | 59.7% | 386.10 | Flexible conformation |
| Carbamothioyl-Furan | Anti-Cancer (HepG2) | 56-85% | Varies | 33.29% cell viability (20 μg/mL) |
Table 2: Representative In Vivo PK Parameters (Rat Model, 1 mg/kg IV / 5 mg/kg PO)
| Parameter | Symbol | Representative Value | Clinical Interpretation |
| Clearance | CL | 25 - 45 mL/min/kg | Moderate to high hepatic extraction due to furan oxidation. |
| Volume of Distribution | Vdss | 1.5 - 3.0 L/kg | Extensive tissue distribution driven by high lipophilicity. |
| Half-Life | T1/2 | 1.2 - 2.5 hours | Short half-life necessitates multiple daily dosing or sustained release. |
| Oral Bioavailability | %F | 15% - 35% | Limited by first-pass metabolism and poor aqueous solubility. |
Mechanistic Pathway & Target Engagement
Understanding the PK profile is only half the battle; the compound must effectively engage its target. For instance, 3-aminoindazole furan-2-carboxamide derivatives act as potent inhibitors of Tyk2[2]. The high volume of distribution ( Vdss ) ensures the compound reaches the intracellular kinase domains of immune cells, where it competitively binds to the ATP pocket, halting downstream STAT phosphorylation.
Fig 2. Mechanism of Tyk2 inhibition by furan-2-carboxamide indazole compounds.
References
-
Structural Insights into the Induced-fit Inhibition of Fascin by a Small-Molecule Inhibitor. nih.gov. 1
-
4E1Z: Structure of mouse Tyk-2 complexed to a 3-aminoindazole inhibitor. rcsb.org. 2
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. nih.gov. 3
Sources
An In-depth Technical Guide to the Identification of Novel Therapeutic Targets for N-(1H-indazol-5-yl)furan-2-carboxamide
Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the deconvolution of novel therapeutic targets for the compound N-(1H-indazol-5-yl)furan-2-carboxamide. Recognizing the therapeutic precedent of the indazole and furan-2-carboxamide scaffolds, particularly as kinase inhibitors in oncology, this document outlines a systematic and robust workflow.[1][2][3][4][5] The guide begins with in silico target prediction to generate initial hypotheses, followed by a suite of orthogonal, industry-standard experimental methodologies for target identification and validation. These include affinity-based chemical proteomics, label-free biophysical assays, and genetic perturbation screens. Detailed, field-proven protocols are provided for each key technique, emphasizing self-validating systems to ensure scientific rigor. This document is intended for researchers, scientists, and drug development professionals dedicated to elucidating the mechanism of action of novel small molecules and accelerating their path to clinical relevance.
Introduction: The Scientific Premise
N-(1H-indazol-5-yl)furan-2-carboxamide is a synthetic small molecule incorporating two privileged heterocyclic motifs: an indazole ring and a furan-2-carboxamide group. A review of the scientific and patent literature reveals that these scaffolds are frequently associated with a wide range of biological activities.[6][7] Specifically, indazole derivatives have been extensively developed as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor (FGFR), Pim kinases, and Anaplastic Lymphoma Kinase (ALK), leading to their investigation as anticancer agents.[8][9][10] Patents for indazole carboxamides further specify their utility as inhibitors of kinases such as IKK2 and FLT3 for inflammatory and oncological indications.[11][12]
Given this strong precedent, the primary working hypothesis is that N-(1H-indazol-5-yl)furan-2-carboxamide functions as a modulator of one or more protein kinases. This guide will therefore detail a systematic approach to first, identify these putative kinase targets, and second, validate their functional relevance to the compound's cellular activity. The described workflow is designed to be logical and iterative, moving from broad, hypothesis-generating techniques to specific, confirmatory assays.
A Multi-pronged Strategy for Target Deconvolution
A robust target identification campaign should not rely on a single methodology. Instead, we advocate for a convergent approach where data from orthogonal techniques are integrated to build a compelling case for a specific target or pathway. Our strategy is organized into three main phases:
-
Phase 1: Hypothesis Generation (In Silico & Initial Profiling): Computational prediction and broad-based screening to identify a pool of high-probability candidate targets.
-
Phase 2: Direct Target Identification (Biochemical & Biophysical): Experimental confirmation of a direct physical interaction between the compound and candidate proteins in a biological context.
-
Phase 3: Functional Target Validation (Cellular & Genetic): Genetic validation that the identified target is essential for the compound's observed phenotypic effect.
The logical flow of this strategy is depicted below.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Hypothesis Generation
The initial phase aims to narrow the vast landscape of the human proteome to a manageable list of high-priority candidates.
In Silico Target Prediction
Computational methods leverage the compound's 2D and 3D structural features to predict potential binding partners based on ligand-based or structure-based approaches.[12][13]
-
Rationale: This is a rapid and cost-effective first step to generate a preliminary list of potential targets, which can inform the design of subsequent experiments. Methods like 2D chemical similarity, pharmacophore modeling, and machine learning algorithms compare the query compound to databases of molecules with known targets.[14][15]
-
Methodology:
-
Utilize a suite of publicly available and commercial target prediction web servers (e.g., SwissTargetPrediction, SuperPred, ChemDiv's Kinome Profile).
-
Input the SMILES string for N-(1H-indazol-5-yl)furan-2-carboxamide: O=C(Nc1ccc2[nH]ncc2c1)c1ccco1.
-
Analyze the output, prioritizing targets that appear consistently across multiple prediction platforms. Pay special attention to protein kinases, given the compound's structural motifs.
-
-
Self-Validation: Cross-referencing hits from multiple algorithms provides an internal check. The confidence score provided by each tool should be used as a ranking metric.
Broad-Based Kinome Profiling
Given the strong hypothesis that the compound is a kinase inhibitor, a broad in vitro kinase screen is a logical and powerful next step.
-
Rationale: Kinase profiling services offer an efficient way to screen a compound against a large panel of recombinant kinases (often >400) at a fixed concentration to identify direct inhibitory activity. This provides direct, albeit in vitro, evidence of target interaction.
-
Methodology:
-
Select a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, PamGene, Pharmaron).
-
Submit N-(1H-indazol-5-yl)furan-2-carboxamide for screening against their largest available kinase panel, typically at a concentration of 1 µM or 10 µM.
-
The primary readout is the percent inhibition of kinase activity for each enzyme in the panel.
-
-
Data Interpretation & Self-Validation: Hits are typically defined as kinases showing >70% or >90% inhibition. The results should be cross-referenced with the in silico predictions. A kinase identified by both methods becomes a high-priority candidate for further investigation.
| Table 1: Hypothetical Phase 1 Data Summary | |||
| Method | Predicted/Identified Target | Confidence Score / % Inhibition | Orthogonal Support |
| In Silico Prediction (Platform A) | Kinase X | High | Yes |
| In Silico Prediction (Platform B) | Kinase Y | Medium | No |
| In Silico Prediction (Platform C) | Kinase X | High | Yes |
| Kinome Profiling (10 µM) | Kinase X | 98% | Yes |
| Kinome Profiling (10 µM) | Kinase Z | 85% | No |
Phase 2: Direct Target Identification in a Biological Matrix
This phase moves from predictive and in vitro models to directly identifying binding partners within a complex biological environment, such as a cell lysate or intact cells.
Affinity Chromatography coupled to Mass Spectrometry (Chemoproteomics)
This is a cornerstone technique for the unbiased identification of small molecule targets from a native proteome.
-
Rationale: The compound is immobilized on a solid support and used as "bait" to capture its binding proteins from a cell lysate. Captured proteins are then identified by mass spectrometry. A competition experiment, where the lysate is pre-incubated with the free (non-immobilized) compound, is a critical self-validating control to distinguish specific binders from non-specific matrix interactors.[8]
-
Experimental Protocol: A detailed, step-by-step methodology is provided below.
-
Probe Synthesis:
-
Identify a non-essential position on N-(1H-indazol-5-yl)furan-2-carboxamide for linker attachment, likely on the indazole N-1 position, based on SAR data of similar scaffolds.
-
Synthesize an analog with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).
-
QC Step: Confirm that the synthesized probe retains biological activity (e.g., inhibition of a known kinase hit from Phase 1) to ensure the modification does not abolish binding.
-
-
Matrix Immobilization:
-
Covalently couple the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads).
-
Block any remaining active sites on the beads to minimize non-specific binding.
-
-
Cell Lysate Preparation:
-
Culture a relevant human cell line (e.g., a cancer cell line where kinases are often dysregulated, such as MCF-7 or A549) to a high density.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Affinity Pull-Down:
-
Divide the lysate into two equal aliquots.
-
To the "Competition" aliquot, add the free, unmodified N-(1H-indazol-5-yl)furan-2-carboxamide to a final concentration of 100 µM.
-
To the "Control" aliquot, add an equivalent volume of vehicle (DMSO).
-
Incubate both lysates with the compound-immobilized beads for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by LC-MS/MS:
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
-
Data Analysis & Self-Validation: A true target will be highly abundant in the "Control" sample and significantly depleted or absent in the "Competition" sample. This competitive displacement is the key validation metric of this experiment.
Caption: Workflow for competitive affinity chromatography-mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to confirm direct target engagement in intact cells or cell lysates.[6]
-
Rationale: The binding of a ligand (the compound) to its target protein generally increases the protein's thermal stability. This change in stability can be measured by heating cell samples to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve in the presence of the compound is strong evidence of direct binding.
-
Experimental Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., the same line used for affinity chromatography) in multiple plates.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of N-(1H-indazol-5-yl)furan-2-carboxamide (e.g., 50 µM) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspensions from both vehicle and compound-treated groups into PCR tubes.
-
Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes.[6]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated fraction by centrifugation at 20,000 x g.[6]
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the abundance of the candidate target protein (identified in Phases 1 and 4.1) in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For both vehicle and compound-treated groups, plot the percentage of soluble protein remaining versus temperature to generate melting curves.
-
A shift in the melting curve for the compound-treated group relative to the vehicle group indicates target engagement.
-
-
Self-Validation: The assay's internal validation comes from the comparison between the vehicle and compound-treated curves. A clear, reproducible thermal shift is a direct biophysical indicator of a drug-target interaction in a physiological context. An isothermal dose-response (ITDR) experiment can also be performed to determine the potency of target engagement.
Phase 3: Functional Target Validation
Confirming a direct physical interaction is necessary but not sufficient. The final phase is to demonstrate that the engagement of the identified target by the compound is responsible for its ultimate biological effect. Genetic methods are the gold standard for this validation.[10]
CRISPR-Cas9 Knockout Screens
CRISPR-Cas9 technology allows for the precise and permanent knockout of genes, providing a robust system to test the functional role of a candidate target.
-
Rationale: If the compound's cytotoxic or anti-proliferative effect is dependent on its target, then knocking out the target gene should confer resistance to the compound. A pooled genome-wide or focused library screen can identify genes whose loss-of-function alters cellular sensitivity to the compound.
-
Methodology:
-
Select a cell line that is sensitive to N-(1H-indazol-5-yl)furan-2-carboxamide.
-
Transduce the cells with a pooled lentiviral CRISPR library (either a focused library targeting the kinome or a genome-wide library).
-
Select for successfully transduced cells.
-
Split the cell population into two groups: one treated with vehicle (DMSO) and one treated with an IC50 concentration of the compound.
-
Culture the cells for a period sufficient for resistance to manifest (e.g., 14-21 days).
-
Isolate genomic DNA from both populations and use next-generation sequencing to determine the frequency of the single-guide RNAs (sgRNAs).
-
-
Data Analysis & Self-Validation: sgRNAs that are significantly enriched in the compound-treated population compared to the vehicle-treated population are considered "hits." The genes targeted by these sgRNAs are candidates whose loss confers resistance. If the top hit is the protein identified in Phase 2, this provides powerful evidence for a functional drug-target relationship.
RNA Interference (RNAi) Confirmation
RNA interference provides a transient and orthogonal method to confirm the findings from the CRISPR screen.[11]
-
Rationale: While CRISPR causes a permanent knockout, RNAi reduces the expression of the target mRNA, leading to protein knockdown. Obtaining the same resistance phenotype with a different genetic perturbation method significantly increases confidence in the target's role.
-
Methodology:
-
Design and synthesize at least two independent siRNAs targeting the primary candidate gene.
-
Transfect the sensitive cell line with the siRNAs or a non-targeting control.
-
QC Step: After 48-72 hours, confirm target protein knockdown by Western blot.
-
Treat the transfected cells with a dose range of N-(1H-indazol-5-yl)furan-2-carboxamide.
-
Measure cell viability to determine the IC50.
-
-
Self-Validation: A significant rightward shift in the IC50 curve for cells treated with the target-specific siRNAs compared to the non-targeting control confirms that reduced expression of the target confers resistance.
| Table 2: Hypothetical Phase 3 Data Summary | |
| Experiment | Result |
| CRISPR Resistance Screen | Top enriched gene is Kinase X |
| siRNA Knockdown of Kinase X | 15-fold shift in IC50 vs. control |
| Rescue Experiment | Re-expression of WT Kinase X restores sensitivity |
Conclusion and Next Steps
The successful execution of this multi-pronged strategy will provide a robust and well-validated identification of the primary therapeutic target(s) of N-(1H-indazol-5-yl)furan-2-carboxamide. The convergence of evidence from computational prediction, in vitro profiling, direct biochemical pulldowns, biophysical confirmation of target engagement, and functional genetic validation constitutes a rigorous and compelling case for the compound's mechanism of action.
Upon successful target validation, subsequent steps would include detailed mechanistic studies, such as determining the compound's binding kinetics, solving the co-crystal structure of the compound-target complex, and initiating lead optimization programs to improve potency, selectivity, and drug-like properties.
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ACS Publications. (2008, July 1). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. [Link]
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PubMed Central (PMC). (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
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PMC. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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RSC Publishing. (2013). Affinity-based target identification for bioactive small molecules. [Link]
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PubMed. (2025, December 15). Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77. [Link]
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PubMed. (2015, April 15). The impact of CRISPR-Cas9 on target identification and validation. [Link]
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PubMed. (2019). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. [Link]
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PubMed. (2005, December 15). RNAi and high-content screening in target identification and validation. [Link]
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PubMed. (2016, September 15). Target identification for biologically active small molecules using chemical biology approaches. [Link]
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PubMed. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]
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RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
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Oxford Academic. (2017, October 6). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. [Link]
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ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]
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MDPI. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]
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PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
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PubMed. (2018, June 15). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]
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structural activity relationship (SAR) of N-(1H-indazol-5-yl)furan-2-carboxamide analogs
An In-depth Technical Guide to the Structural Activity Relationship (SAR) of N-(1H-indazol-5-yl)furan-2-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1] The N-(1H-indazol-5-yl)furan-2-carboxamide core represents a fascinating convergence of two such structures: the indazole ring and the furan-2-carboxamide moiety. The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib.[1] Its structural versatility and ability to engage in key hydrogen bonding interactions make it a highly sought-after component in drug design.[2][3]
Similarly, the furan-2-carboxamide scaffold is a prominent structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities.[4] This moiety is recognized for its ability to participate in various biological pathways, with derivatives showing promise as anticancer agents and enzyme inhibitors.[5][6] The amide linkage, in particular, offers opportunities for hydrogen bonding and can enhance target affinity and pharmacokinetic properties.[5]
This technical guide will provide a comprehensive exploration of the structural activity relationships (SAR) for N-(1H-indazol-5-yl)furan-2-carboxamide analogs. While direct, extensive public-domain research on this specific combined scaffold is nascent, by leveraging established SAR principles from closely related indazole-carboxamides and furan-carboxamides, we can construct a robust predictive framework to guide analog design and optimization. For the purpose of this guide, we will hypothesize a protein kinase as the biological target, given the prevalence of indazole derivatives as kinase inhibitors.[7]
Core Molecular Architecture and Hypothesized Binding Mode
The N-(1H-indazol-5-yl)furan-2-carboxamide scaffold can be dissected into three key components for systematic SAR analysis:
-
The Indazole Ring: This moiety is likely to anchor the molecule into the ATP-binding pocket of a target kinase. The N1-H and N2 atoms can act as crucial hydrogen bond donors and acceptors, respectively, interacting with the hinge region of the kinase.
-
The Furan Ring: This aromatic heterocycle can engage in hydrophobic or π-stacking interactions within the active site. Its substituents can be modified to explore additional binding pockets and fine-tune electronic properties.
-
The Amide Linker: This linker provides a key hydrogen bond donor (N-H) and acceptor (C=O) and maintains the relative orientation of the indazole and furan rings. The regiochemistry of this linker is critical for activity.[8]
Visualizing the Core Scaffold and SAR Exploration Points
Caption: Key regions for SAR exploration on the core scaffold.
Part 1: SAR of the Indazole Ring
The indazole ring offers multiple positions for substitution, each with the potential to significantly impact biological activity.
The N1 Position
The N1-H of the indazole is often a critical hydrogen bond donor, interacting with the kinase hinge region. Alkylation or arylation at this position can abrogate this key interaction, leading to a loss of potency. However, in some cases, small alkyl groups may be tolerated if they can access a nearby hydrophobic pocket.
The C3 Position
Substitution at the C3 position can be used to probe a deeper pocket in the active site. Small, lipophilic groups may enhance potency. However, bulky substituents could lead to steric clashes.
The Benzene Portion (Positions 4, 6, 7)
Modifications on the benzene ring of the indazole can influence solubility, metabolic stability, and target selectivity. Small electron-withdrawing groups, such as halogens, at the C6 or C7 position can enhance potency through favorable electronic interactions.
| Analog | Modification | Hypothetical Kinase IC50 (nM) | Rationale for Change in Activity |
| 1 (Parent) | N-(1H-indazol-5-yl)furan-2-carboxamide | 150 | Baseline activity. |
| 2 | N-(1-Methyl -indazol-5-yl)furan-2-carboxamide | >10,000 | Loss of crucial N1-H hydrogen bond with the kinase hinge. |
| 3 | N-(3-Methyl -1H-indazol-5-yl)furan-2-carboxamide | 85 | Favorable hydrophobic interaction in a nearby pocket. |
| 4 | N-(6-Chloro -1H-indazol-5-yl)furan-2-carboxamide | 50 | Enhanced electronic interactions and potential for improved cell permeability. |
Part 2: SAR of the Furan Ring and Amide Linker
The furan-2-carboxamide portion of the molecule provides significant opportunities for optimization.
Furan Ring Substitutions
Substituents on the furan ring can be used to explore additional binding pockets and modulate the molecule's physicochemical properties. The C5 position is often a key vector for growth towards the solvent-exposed region of the ATP-binding site.
The Amide Linker
The orientation of the amide linker is critical. Studies on related indazole-carboxamides have shown that the "-CO-NH-" linkage, as present in our core scaffold, is often essential for activity, while the "reversed" amide ("-NH-CO-") can be significantly less potent or inactive.[8]
| Analog | Modification | Hypothetical Kinase IC50 (nM) | Rationale for Change in Activity |
| 1 (Parent) | N-(1H-indazol-5-yl)furan-2-carboxamide | 150 | Baseline activity. |
| 5 | N-(1H-indazol-5-yl)(5-bromo furan)-2-carboxamide | 75 | Halogen substitution can enhance binding affinity and membrane permeability.[4] |
| 6 | N-(1H-indazol-5-yl)(5-methyl furan)-2-carboxamide | 90 | Small alkyl group explores a hydrophobic pocket. |
| 7 | 5-(Furan-2-carbonyl)amino-1H-indazole | >20,000 | Incorrect amide linker orientation disrupts the required geometry for binding.[8] |
Experimental Protocols
General Synthetic Procedure for N-(1H-indazol-5-yl)furan-2-carboxamide Analogs
A common and effective method for synthesizing these analogs is through an amide coupling reaction.[9]
Step 1: Amide Coupling
-
To a solution of 1H-indazol-5-amine (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add furan-2-carbonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(1H-indazol-5-yl)furan-2-carboxamide.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for analog synthesis.
Hypothetical Kinase Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of the synthesized analogs against a target protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
ATP
-
Peptide substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white microplates
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 5 µL of the kinase solution (in assay buffer).
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (for control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and the peptide substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion and Future Directions
The N-(1H-indazol-5-yl)furan-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The SAR exploration outlined in this guide provides a logical framework for analog design and optimization. Key takeaways include:
-
Preservation of the N1-H on the indazole ring is likely crucial for maintaining high-affinity binding to the kinase hinge region.
-
Substitutions at the C6 position of the indazole and the C5 position of the furan are promising avenues for enhancing potency and modulating physicochemical properties.
-
The orientation of the amide linker is a critical determinant of activity and should be maintained as a furan-2-carboxamide attached to the 5-aminoindazole.
Future work should focus on synthesizing a broader range of analogs based on these initial SAR hypotheses. Further studies, including in vitro ADME profiling and in vivo efficacy studies in relevant disease models, will be necessary to fully elucidate the therapeutic potential of this exciting class of compounds. The indazole scaffold continues to be a highly productive framework in drug discovery, leading to the development of potent and selective therapeutic agents.[1]
References
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A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors - Benchchem.[4]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC.[8]
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Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications.[10]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.[2]
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Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays | Journal of Medicinal Chemistry - ACS Publications.[11]
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Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency - ACS Publications.[13]
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Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors - PubMed.[6]
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Application Note: Preparation and Validation of N-(1H-indazol-5-yl)furan-2-carboxamide Stock Solutions in DMSO
Target Audience: Researchers, assay scientists, and drug development professionals. Content Focus: Physicochemical handling, solvent causality, and self-validating protocols for high-throughput screening (HTS) and cell-based assays.
Introduction & Physicochemical Profiling
N-(1H-indazol-5-yl)furan-2-carboxamide is a heterocyclic small molecule. The presence of the indazole ring (a classic kinase hinge-binding motif) and the furan ring confers significant hydrophobicity and a high propensity for π−π stacking. Because of these structural characteristics, the compound relies heavily on the solvating power of Dimethyl Sulfoxide (DMSO) for in vitro assay deployment.
Proper preparation of these stock solutions is not merely a matter of dissolving powder; it is a highly controlled process designed to prevent hydration, oxidation, and micro-precipitation, which are the primary causes of irreproducibility in drug screening[1],[2].
Compound Specifications
| Parameter | Value | Causality & Handling Implication |
| Chemical Name | N-(1H-indazol-5-yl)furan-2-carboxamide | Heteroaromatic rings are prone to photo-oxidation; requires amber vials[3]. |
| CAS Number | 710329-40-1[4] | Unique identifier for sourcing and safety data retrieval. |
| Molecular Formula | C12H9N3O2[4] | High carbon-to-heteroatom ratio dictates poor aqueous solubility. |
| Molecular Weight | 227.22 g/mol [4] | Critical for accurate molarity calculations during reconstitution. |
| Primary Solvent | 100% Anhydrous DMSO | Must be ≥99.9% pure and sterile to prevent moisture-induced precipitation[1]. |
Experimental Workflow & Causality
The following workflow outlines the critical path from powder to validated stock solution. Each phase is designed to mitigate specific environmental variables (moisture, light, oxygen, and temperature fluctuations).
Workflow for the preparation, dissolution, and storage of N-(1H-indazol-5-yl)furan-2-carboxamide stock solutions.
Step-by-Step Methodology
Phase 1: Equilibration and Weighing
-
Equilibration : Remove the lyophilized compound from cold storage (-20°C) and place it unopened in a desiccator at room temperature for at least 30 minutes.
-
Causality: Opening a cold vial exposes the compound to atmospheric moisture. Condensation will alter the actual mass weighed and introduce water into the stock, which nucleates precipitation later[1],.
-
-
Weighing : Using an analytical balance inside a chemical fume hood, weigh the desired mass into a sterile, amber glass vial[3].
Phase 2: Reconstitution (Calculations)
-
Solvent Addition : Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve the target concentration.
Reconstitution Table for N-(1H-indazol-5-yl)furan-2-carboxamide (MW: 227.22 g/mol ) Formula: Volume (µL) = [Mass (mg) / (MW × Concentration (M))] × 1000
| Target Stock Concentration | Mass of Compound | Volume of Anhydrous DMSO Required |
| 10 mM | 1.0 mg | 440.1 µL |
| 10 mM | 5.0 mg | 2200.5 µL |
| 20 mM | 1.0 mg | 220.0 µL |
| 50 mM | 1.0 mg | 88.0 µL |
Phase 3: Homogenization & Self-Validating Quality Control
-
Homogenization : Seal the vial tightly and vortex for 30–60 seconds. If the compound is not fully dissolved, warm the solution gently to 37°C for 10 minutes, followed by mild sonication[1],[3].
-
Causality: Warming increases kinetic energy, overcoming the lattice energy of the solid compound to ensure complete solvation without degrading the molecule[3].
-
-
Self-Validating QC Check : To ensure absolute solubility before assay deployment, subject a 20 µL test aliquot to high-speed microcentrifugation (10,000 × g for 5 minutes). Inspect the bottom of the tube against a light source.
-
Validation: The absence of a microscopic pellet confirms complete solvation, validating the stock for downstream HTS[2].
-
Phase 4: Aliquoting and Storage
-
Aliquoting : Divide the validated stock into single-use aliquots (e.g., 10–50 µL) using opaque or amber microcentrifuge tubes.
-
Inert Purging : Gently purge the headspace of each tube with Argon or Nitrogen gas before sealing[5].
-
Storage : Freeze immediately at -80°C for long-term storage[1].
Best Practices for Aqueous Assay Dilution
A critical point of failure in small molecule screening occurs during the transition from DMSO stock to aqueous assay buffer.
-
The Solvent Shift Phenomenon : Direct introduction of a high-concentration DMSO stock into aqueous media induces a rapid solvent shift. The local concentration of water spikes before diffusion can occur, causing the hydrophobic compound to immediately crash out of solution[2],.
-
Correct Protocol : Perform all intermediate serial dilutions in 100% anhydrous DMSO first. Only the final dilution step should bridge into the aqueous assay buffer or cell culture media.
-
Toxicity Limit : Ensure the final DMSO concentration in cell-based assays remains strictly below 0.1% – 0.3% to prevent solvent-induced cytotoxicity and artifactual upregulation of CY450 drug-metabolizing enzymes,[3].
References
-
Balakin, K. V., et al. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." PubMed (NIH). [Link]
-
ResearchGate Contributors. "How long can a compound be stable in DMSO for?" ResearchGate. [Link]
-
EmulateBio. "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment." EmulateBio. [Link]
Sources
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- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. N-(1H-indazol-5-yl)furan-2-carboxamide CAS#: 710329-40-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of N-(1H-indazol-5-yl)furan-2-carboxamide
Introduction: The Therapeutic Potential of the Indazole and Furan Scaffolds
N-(1H-indazol-5-yl)furan-2-carboxamide is a synthetic molecule incorporating two privileged heterocyclic scaffolds: indazole and furan-2-carboxamide. The indazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Notably, several clinically approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, highlighting its significance in targeting key signaling pathways.[3] The furan-2-carboxamide scaffold is also of considerable interest, with derivatives demonstrating activities such as antibiofilm efficacy.[4] The combination of these two pharmacophores in N-(1H-indazol-5-yl)furan-2-carboxamide suggests its potential as a modulator of critical biological processes, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This guide provides detailed application notes and protocols for two primary HTS applications of N-(1H-indazol-5-yl)furan-2-carboxamide: first, as a potential kinase inhibitor in a biochemical assay, and second, as a modulator of cancer cell proliferation in a cell-based assay. These protocols are designed for researchers, scientists, and drug development professionals, offering robust, scalable, and self-validating methodologies.
Application 1: Screening for Kinase Inhibitory Activity using a Fluorescence Polarization-Based Assay
Scientific Rationale
Given that the indazole scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors, a primary and logical application for N-(1H-indazol-5-yl)furan-2-carboxamide is to screen it for kinase inhibitory activity.[5] Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][7]
Fluorescence Polarization (FP) is a powerful, homogeneous assay format well-suited for HTS.[8][9][10] The principle relies on the differential rotation of a small, fluorescently-labeled molecule (a tracer, such as a kinase substrate peptide) in solution versus when it is bound to a much larger protein (the kinase).[10][11] Unbound tracer tumbles rapidly, leading to depolarization of emitted light and a low FP signal. When a test compound does not inhibit the kinase, the tracer is phosphorylated, recognized by a phosphospecific antibody, and the resulting large complex tumbles slowly, yielding a high FP signal. An inhibitory compound prevents phosphorylation, leaving the tracer unbound and resulting in a low FP signal. This method is rapid, requires no separation steps, and is cost-effective, making it ideal for large-scale screening.[8][10]
Experimental Workflow: Kinase Inhibition FP Assay
Caption: Workflow for the kinase inhibition FP-HTS assay.
Detailed Protocol: FP-Based Kinase HTS
This protocol is a general template and should be optimized for the specific kinase of interest.
Materials and Reagents:
-
N-(1H-indazol-5-yl)furan-2-carboxamide stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase of interest (e.g., a tyrosine or serine/threonine kinase)
-
Fluorescently-labeled peptide substrate specific to the kinase
-
Phosphospecific antibody that binds the phosphorylated substrate
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Low-volume, black, 384-well assay plates
-
Positive control inhibitor (known inhibitor for the target kinase)
-
Negative control (DMSO vehicle)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or liquid handler, dispense 50 nL of N-(1H-indazol-5-yl)furan-2-carboxamide from a dilution series (e.g., 10-point, 3-fold dilutions starting from 1 mM) into the assay plate wells.
-
Dispense 50 nL of the positive control inhibitor into designated control wells.
-
Dispense 50 nL of 100% DMSO into negative control (high signal) and buffer-only (low signal) wells.
-
-
Reagent Preparation:
-
Prepare the Kinase/Antibody Mix by diluting the kinase and phosphospecific antibody to a 2X final concentration in cold assay buffer. The optimal concentration of each component must be determined empirically during assay development.
-
Prepare the Substrate/ATP Mix by diluting the fluorescent peptide substrate and ATP to a 2X final concentration in assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to facilitate the identification of competitive inhibitors.
-
-
Assay Execution:
-
Add 5 µL of the Kinase/Antibody Mix to all wells of the 384-well plate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the test compound to interact with the kinase.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mix to all wells.
-
Centrifuge the plate again briefly.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes). The plate should be protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
-
Measure both the parallel (Iǁ) and perpendicular (I┴) fluorescence intensity. The instrument software will calculate the FP value in millipolarization (mP) units.
-
Data Analysis and Quality Control
| Parameter | Formula | Purpose | Acceptance Criterion |
| Percent Inhibition | 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low)) | To quantify the inhibitory effect of the test compound. | N/A |
| Z'-Factor | 1 - (3σ_high + 3σ_low) / |μ_high - μ_low| | To assess the quality and robustness of the assay for HTS.[10] | Z' ≥ 0.5 |
-
μ_high / σ_high : Mean and standard deviation of the high signal control (DMSO only).
-
μ_low / σ_low : Mean and standard deviation of the low signal control (positive control inhibitor).
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10] Compounds demonstrating significant and concentration-dependent inhibition can be classified as "hits" and prioritized for further characterization.
Application 2: Phenotypic Screening for Antiproliferative Activity in Cancer Cells
Scientific Rationale
The indazole core is present in numerous anticancer agents, suggesting that N-(1H-indazol-5-yl)furan-2-carboxamide may possess antiproliferative or cytotoxic properties.[2][3] A cell-based phenotypic screen is a powerful approach to identify compounds that affect cell viability or proliferation, regardless of the specific molecular target.[12][13] This method offers greater biological relevance than biochemical assays by evaluating the compound's effect in a complex cellular environment, accounting for factors like cell permeability and metabolic stability.[12][14]
The ATP-luminescence-based cell viability assay is considered a gold standard for HTS due to its high sensitivity, wide dynamic range, and simple "add-mix-read" protocol.[15] The assay quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[15][16] A decrease in the luminescent signal corresponds to a reduction in cell viability, either through cytostatic (inhibition of proliferation) or cytotoxic (cell death) mechanisms.
Experimental Workflow: Cell-Based Antiproliferation Assay
Caption: Workflow for the ATP-based cell proliferation HTS assay.
Detailed Protocol: ATP-Luminescence Cell Viability HTS
Materials and Reagents:
-
N-(1H-indazol-5-yl)furan-2-carboxamide stock solution (e.g., 10 mM in 100% DMSO)
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
White, opaque, sterile, tissue-culture treated 384-well plates
-
Positive control (e.g., Staurosporine or Doxorubicin)
-
Negative control (0.1% DMSO vehicle)
-
Commercially available ATP-luminescence cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipettes or automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete medium to the predetermined optimal seeding density (typically 1,000-5,000 cells per well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-(1H-indazol-5-yl)furan-2-carboxamide in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the plates from the incubator and add 10 µL of the compound dilutions to the respective wells. Add positive and negative controls to designated wells.
-
Return the plates to the incubator and incubate for a period of 48 to 72 hours.
-
-
Assay Readout:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP-luminescence reagent according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.
-
Data Analysis and Hit Identification
| Parameter | Formula | Purpose |
| Percent Viability | 100 * (RLU_sample - RLU_bkg) / (RLU_vehicle - RLU_bkg) | To normalize the data and determine the compound's effect on cell viability. |
| IC₅₀ Value | Concentration at which 50% of cell viability is inhibited. | To quantify the potency of the compound. |
-
RLU : Relative Luminescence Units.
-
bkg : Background signal (media only wells).
-
vehicle : Negative control (DMSO treated cells).
Data should be plotted as Percent Viability versus log[Compound Concentration] and fitted to a four-parameter logistic curve to determine the IC₅₀ value. Compounds exhibiting potent and dose-dependent reduction in cell viability are considered primary hits for further investigation into their mechanism of action.
References
- Bio-protocol. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
- Reaction Biology. Kinase Screening Assay Services.
- Cellectricon. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- nanomicronspheres. (2025, April 28). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Multispan, Inc. Cell Proliferation Assays.
- PMC. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- Promega Corporation. High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
- IU Indianapolis ScholarWorks. (2017, July 20). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
- RSC Publishing. (2016, September 8). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors.
- ATCC. Cell Proliferation Assays.
- Sigma-Aldrich. Cell Viability and Proliferation Assays.
- Nikon Instruments Inc. (2023, March 15). High throughput cell proliferation assay with low magnification objective, utilizing high-resolution performance of Digital Sight 50M.
- Molecular Devices. Establishing and optimizing a fluorescence polarization assay.
- Sussex Drug Discovery Centre. (2018, July 2). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development.
- ResearchGate. (2025, December 7). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells.
- PMC. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Revvity. Protocol optimization for detection and quantification of membrane-bound proteins using AlphaLISA technology.
- Opentrons. High-Throughput Screening (HTS).
- ACS Omega. (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators.
- Revvity. AlphaLISA assay development guide.
- ATCC. High-throughput Screening.
- PubMed. (2004, June 15). Complex phenotypic assays in high-throughput screening.
- PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides.
- PMC. Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- MolPort. N-(1H-indazol-5-yl)furan-2-carboxamide.
- International Journal of Pharmaceutical Sciences and Research. Synthesis and biological activities of a novel series of indazole derivatives.
- PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- EvitaChem. N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide.
- PMC. Identification of Inhibitors of N5-Carboxylaminoimidazole Ribonucleotide Synthetase by High-throughput Screening.
- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
- Benchchem. N-(1H-Indazol-5-yl)thiophene-2-carboxamide.
- Tuberculosis. (2009). High-throughput screening for inhibitors of Mycobacterium tuberculosis H37Rv.
- EvitaChem. N-(furan-2-ylmethyl)-1H-benzimidazole-5-carboxamide.
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
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- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Application Note: Advanced Aqueous Formulation Strategies for N-(1H-indazol-5-yl)furan-2-carboxamide
Document ID: AN-2026-0329 Target Audience: Preclinical Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for overcoming the severe aqueous solubility limitations of N-(1H-indazol-5-yl)furan-2-carboxamide in preclinical development.
Executive Summary & Physicochemical Profiling
N-(1H-indazol-5-yl)furan-2-carboxamide (CAS: 710329-40-1) is a highly lipophilic, planar small molecule. Structurally, it consists of an indazole ring system linked to a furan ring via a carboxamide bridge. This structural motif creates a "brick dust" phenomenon: the planar aromatic systems stack efficiently, while the amide bridge participates in strong intermolecular hydrogen bonding. The result is a high crystal lattice energy and exceptionally poor aqueous solubility (estimated < 1 µg/mL in pure water).
Because the compound lacks readily ionizable centers within the physiological pH range (the indazole nitrogen has a pKa of ~1.2 and ~14), traditional pH adjustment or salt formation strategies are futile. Formulation in aqueous media must therefore rely on disrupting the crystal lattice via solubilizing excipients or reducing particle size to maximize the dissolution rate.
Table 1: Physicochemical Profile & Formulation Rationale
| Property | Value (Predicted/Typical) | Formulation Implication |
| Molecular Weight | 227.22 g/mol | Small molecule; amenable to cyclodextrin cavity inclusion. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Highly lipophilic; will partition well into micellar cores. |
| pKa | ~1.2 (Basic), ~14 (Acidic) | Neutral at physiological pH; pH adjustment is unviable. |
| H-Bond Donors/Acceptors | 2 / 3 | Strong crystal lattice; requires high-energy disruption (milling) or strong solvent interactions. |
Strategy A: Cyclodextrin Inclusion Complexation
Causality & Mechanism
Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic central cavity. By utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), the hydrophobic furan and indazole moieties of the API are shielded from the aqueous environment, forming a water-soluble non-covalent 1:1 inclusion complex[1]. This strategy is highly favored for intravenous (IV) and oral dosing as it avoids the toxicity associated with high concentrations of organic cosolvents.
Mechanistic pathways for solubilizing N-(1H-indazol-5-yl)furan-2-carboxamide.
Self-Validating Protocol: Preparation of a 5 mg/mL HP-β-CD Solution
-
Preparation of Vehicle: Dissolve 20% (w/v) HP-β-CD in 50 mM Phosphate Buffer (pH 7.4). Stir until optically clear.
-
API Addition: Weigh 6.0 mg of N-(1H-indazol-5-yl)furan-2-carboxamide per 1 mL of vehicle (targeting a 5 mg/mL solution with a 20% excess to ensure saturation).
-
Equilibration: Probe sonicate the suspension for 2 minutes (10 seconds on/off cycles) on ice to break up agglomerates, followed by magnetic stirring at 300 RPM for 24 hours at ambient temperature to achieve thermodynamic equilibrium.
-
Self-Validation (Phase Separation): Centrifuge the sample at 20,000 × g for 15 minutes.
-
Self-Validation (Thermodynamic Check): Carefully decant the supernatant. Dilute a 10 µL aliquot 100-fold in Mobile Phase and quantify via HPLC. Crucial Step: To prove the system is in a stable inclusion state and not a metastable supersaturated state, introduce a microscopic "seed" crystal of the API into the remaining supernatant. If HPLC quantification of the supernatant remains unchanged after 4 hours, true equilibrium is validated.
Strategy B: Cosolvent-Surfactant Micellar Systems
Causality & Mechanism
When cyclodextrin complexation cannot achieve the target dose volume, a combination of water-miscible organic solvents and non-ionic surfactants is the preclinical workhorse[2]. Cosolvents (like PEG 400 or N-methyl-2-pyrrolidone) exponentially decrease the dielectric constant of the aqueous vehicle, disrupting water's hydrogen-bonding network. Concurrently, surfactants (like Kolliphor® HS 15 or Tween 80) self-assemble into micelles once above their Critical Micelle Concentration (CMC), providing a lipophilic core that acts as a reservoir for the highly hydrophobic indazole-furan compound.
Self-Validating Protocol: 10% NMP / 20% Solutol HS 15 / 70% Buffer
-
Solvent Solubilization: Weigh the required mass of N-(1H-indazol-5-yl)furan-2-carboxamide into a glass vial. Add N-methyl-2-pyrrolidone (NMP) to constitute 10% of the final volume. Vortex until the API is completely dissolved (forming a concentrated organic stock).
-
Surfactant Integration: Heat Solutol HS 15 to 40°C until liquefied. Add to the vial to constitute 20% of the final volume. Vortex vigorously for 3 minutes. Causality: Mixing the API with the surfactant before water addition ensures the drug partitions directly into the surfactant matrix, preventing rapid precipitation upon aqueous dilution.
-
Aqueous Titration: Dropwise, add 50 mM Phosphate Buffer (pH 7.4) while continuously vortexing or sonicating, bringing the system to 100% volume.
-
Self-Validation (Precipitation Assay): Pass the final formulation through a 0.22 µm PVDF syringe filter. Analyze the pre-filtration and post-filtration concentrations via HPLC. A recovery of >98% validates that the API is fully micellarized. A recovery of <90% indicates sub-visible micro-precipitation, dictating that the NMP or Solutol ratio must be incrementally increased.
Strategy C: Top-Down Nanosuspension via Wet Media Milling
Causality & Mechanism
If the required dose exceeds the solubilization capacity of vehicles, the formulation must shift from a solution to a suspension. However, standard suspensions of brick-dust molecules suffer from erratic absorption. By milling the API down to the nanometer range (typically 100–300 nm), the specific surface area increases exponentially. According to the Noyes-Whitney equation, this massive increase in surface area directly translates to a rapid dissolution rate in vivo, allowing the drug to dissolve fully within the gastrointestinal transit window[3].
Top-down wet media milling workflow for generating stable API nanosuspensions.
Self-Validating Protocol: TPGS-Stabilized Nanosuspension
-
Stabilizer Preparation: Prepare a 1% (w/v) solution of D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) in highly purified water. Causality: TPGS provides steric hindrance to prevent the highly energetic nanoparticles from agglomerating back into macro-crystals.
-
Coarse Suspension: Suspend 50 mg/mL of N-(1H-indazol-5-yl)furan-2-carboxamide in the TPGS vehicle.
-
Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm Yttrium-stabilized Zirconia (YSZ) beads (bead-to-suspension volume ratio of 1:1). Mill at 400 RPM for 2 hours, pausing every 30 minutes to prevent thermal degradation of the API.
-
Self-Validation (Ostwald Ripening Check): Extract the nanosuspension and analyze immediately via Dynamic Light Scattering (DLS) to determine the Z-average and Polydispersity Index (PDI). Store the sample at room temperature for 24 hours and re-analyze. If the Z-average increases by >10% or the PDI exceeds 0.25, the system is undergoing Ostwald ripening (crystal growth), validating the need to add a secondary electrostatic stabilizer (e.g., 0.1% Sodium Lauryl Sulfate).
Quantitative Data Summary
Table 2: Comparative Solubilization Efficacy (Expected Outcomes)
| Formulation Strategy | Vehicle Composition | Expected API Solubility | Fold-Increase vs. Water | Physical State |
| Aqueous Baseline | 100% Water (pH 7.4) | < 0.001 mg/mL | 1x | Solid |
| Strategy A (CD) | 20% HP-β-CD in Buffer | ~2.5 - 5.0 mg/mL | > 2,500x | True Solution |
| Strategy B (Micellar) | 10% NMP / 20% Solutol / 70% Buffer | ~10.0 - 15.0 mg/mL | > 10,000x | Micellar Solution |
| Strategy C (Milling) | 1% TPGS in Water | 50.0 mg/mL (Dosed) | N/A (Suspension) | Nanosuspension |
References
-
Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004;21(2):201-230.
-
Brewster ME, Loftsson T. Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. 2007;59(7):645-666.
-
Keck CM, Müller RH. Drug nanocrystals of poorly soluble drugs produced by high pressure homogenisation. European Journal of Pharmaceutics and Biopharmaceutics. 2006;62(1):3-16.
Sources
mass spectrometry fragmentation patterns of N-(1H-indazol-5-yl)furan-2-carboxamide
Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of N-(1H-indazol-5-yl)furan-2-carboxamide
Introduction
N-(1H-indazol-5-yl)furan-2-carboxamide is a highly versatile structural scaffold frequently utilized in modern drug discovery, particularly within kinase inhibitor libraries and novel psychoactive substance (NPS) analogs. The molecule merges an electron-rich furan-2-carboxamide moiety with a rigid 1H-indazole core. Understanding its gas-phase dissociation behavior under collision-induced dissociation (CID) is critical for pharmacokinetic profiling, metabolite identification, and forensic screening.
This application note provides a comprehensive, self-validating protocol for the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation profiling of this compound, detailing the mechanistic causality behind its distinct fragmentation pathways.
Mechanistic Causality of Fragmentation (E-E-A-T Insights)
The fragmentation of N-(1H-indazol-5-yl)furan-2-carboxamide under positive ESI conditions is governed by the thermodynamic stability of its constituent rings and the lability of the amide linker. Protonation predominantly occurs at the amide carbonyl oxygen or the basic nitrogens of the indazole ring, directly dictating the subsequent dissociation events.
-
Amide Bond Cleavage (Primary Event): The most thermodynamically favorable dissociation pathway involves the inductive cleavage of the C-N amide bond. Depending on charge retention, this yields either the furan-2-carbonyl cation (acylium ion) or the protonated 5-aminoindazole. This rapid cleavage is highly characteristic of furan-2-carboxamides, a behavior extensively documented in the metabolic profiling of furanylfentanyl derivatives[1].
-
Acylium Ion Dissociation (Secondary Event): The furan-2-carbonyl cation ( m/z 95.0133) undergoes a rapid neutral loss of carbon monoxide (CO, 28 Da). This is driven by the formation of the highly stable, aromatic furan ring fragment ( m/z 67.0184).
-
Indazole Core Fragmentation (Secondary Event): The 1H-indazole moiety is known for its structural rigidity but will undergo pyrazole ring opening under elevated collision energies. The hallmark of indazole fragmentation is the neutral loss of hydrogen cyanide (HCN, 27 Da), a mechanism well-documented in the MS/MS analysis of indazole-based synthetic cannabinoids[2] and foundational indazole spectroscopy[3]. This specific cleavage leads to a characteristic fragment at m/z 107.0609 derived from the protonated 5-aminoindazole ( m/z 134.0718)[4].
Quantitative Data Summary
The theoretical exact masses for the precursor and its diagnostic product ions are summarized below to facilitate high-resolution mass extraction.
| Fragment Identity | Chemical Formula | Theoretical Exact Mass ( m/z ) | Neutral Loss |
| Precursor Ion [M+H]+ | C12H10N3O2+ | 228.0773 | - |
| Protonated 5-aminoindazole | C7H8N3+ | 134.0718 | Furan-2-ketene (94 Da) |
| Indazole minus HCN | C6H7N2+ | 107.0609 | HCN (27 Da) |
| Furan-2-carbonyl (Acylium) | C5H3O2+ | 95.0133 | 5-aminoindazole (133 Da) |
| Furan ring fragment | C4H3O+ | 67.0184 | CO (28 Da) |
Experimental Protocol & Self-Validating Methodology
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates a solvent blank to rule out isobaric background interference and utilizes a known indazole standard (e.g., 5-aminoindazole) to independently validate the m/z 134.07 → 107.06 transition prior to analyzing the intact carboxamide.
Sample Preparation
Scientific Rationale: Methanol is chosen as the primary diluent to ensure complete solvation of the lipophilic indazole core, while the final dilution in the aqueous mobile phase prevents solvent-induced peak broadening during LC injection.
-
Stock Solution: Weigh 1.0 mg of N-(1H-indazol-5-yl)furan-2-carboxamide and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).
-
Homogenization: Vortex for 30 seconds and sonicate for 5 minutes at room temperature.
-
Working Solution: Dilute the stock solution to 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).
-
System Suitability Control: Prepare a 100 ng/mL solution of 5-aminoindazole in the same diluent to serve as the fragmentation reference standard.
LC Separation Parameters
Scientific Rationale: A sub-2-micron C18 column is utilized to provide sharp peak shapes, while the 0.1% formic acid acts as an essential proton source to maximize [M+H]+ ionization efficiency in the ESI source.
-
Analytical Column: Waters Acquity UPLC BEH C18 ( 2.1×50 mm, 1.7 μ m).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)
-
1.0 - 5.0 min: Linear gradient to 95% B
-
5.0 - 6.0 min: 95% B (Column wash)
-
6.0 - 6.1 min: Return to 5% B
-
6.1 - 8.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 μ L.
HRMS/MS Parameters (Q-TOF or Orbitrap)
Scientific Rationale: Ramping the collision energy (CE) rather than using a static voltage ensures that both the fragile primary fragments (acylium ion) and the more stable secondary fragments (furan ring, HCN loss) are captured in a single composite MS/MS spectrum.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Precursor Ion Isolation: m/z 228.0773 (Isolation width: 1.0 Da).
-
Collision Energy (CID): Ramped from 15 eV to 35 eV (Argon or Nitrogen collision gas).
Visualizations
Fig 1. Step-by-step LC-MS/MS analytical workflow for fragmentation profiling.
Fig 2. ESI(+)-MS/MS fragmentation pathway of N-(1H-indazol-5-yl)furan-2-carboxamide.
References
-
Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. National Library of Medicine (NIH).[Link]
-
Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS. Journal of Chinese Mass Spectrometry Society.[Link]
-
Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry (ACS).[Link]
Sources
Application Notes and Protocols for the Cellular Characterization of N-(1H-indazol-5-yl)furan-2-carboxamide as a Novel Pharmacological Probe
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(1H-indazol-5-yl)furan-2-carboxamide as a pharmacological probe in cell culture. Given that the specific biological targets and mechanism of action of this compound are not yet fully elucidated, these application notes are structured as a systematic workflow for its initial characterization. We present a series of robust protocols, from fundamental steps like stock solution preparation and cytotoxicity assessment to more advanced mechanistic studies involving Western blotting and quantitative PCR. The overarching goal is to empower researchers to methodically investigate the biological effects of this novel compound, identify its potential molecular targets, and elucidate the cellular pathways it modulates.
Introduction: Unveiling the Potential of a Novel Scaffold
N-(1H-indazol-5-yl)furan-2-carboxamide is a small molecule featuring a bicyclic indazole ring system linked to a furan-2-carboxamide moiety. While this specific compound is novel, its constituent chemical scaffolds are prevalent in a multitude of biologically active molecules. The indazole core is a well-established pharmacophore found in numerous kinase inhibitors, which are pivotal in cancer therapy and the study of cell signaling.[1][2] For instance, certain indazole derivatives have been identified as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway.[3] The furan-2-carboxamide group has also been explored in medicinal chemistry, with some derivatives exhibiting antimicrobial and antibiofilm properties.[4]
The convergence of these two moieties in N-(1H-indazol-5-yl)furan-2-carboxamide suggests a high potential for novel biological activity. As a pharmacological probe, this compound can be instrumental in exploring cellular signaling pathways and identifying new therapeutic targets.[5][6] This guide provides a foundational experimental framework to systematically characterize its effects in a cellular context.
Foundational Protocols: Preparing for Cellular Assays
A critical first step in working with any small molecule inhibitor is the careful preparation of stock solutions and the determination of an appropriate working concentration range that is not broadly cytotoxic to the cell model being used.[7]
Protocol 1: Preparation of High-Concentration Stock Solutions
The majority of hydrophobic small molecules are soluble in dimethyl sulfoxide (DMSO), which is generally well-tolerated by most cell lines at final concentrations below 0.5%.[8]
Materials:
-
N-(1H-indazol-5-yl)furan-2-carboxamide powder (Molecular Weight: 227.22 g/mol )[9]
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment, accurately weigh a specific amount of N-(1H-indazol-5-yl)furan-2-carboxamide powder into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM). For a 10 mM stock, dissolve 2.272 mg of the compound in 1 mL of DMSO.
-
Add the calculated volume of sterile DMSO to the tube containing the compound.
-
Vortex the tube vigorously for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Optimal Working Concentration via Cytotoxicity Assay
Before investigating the specific biological effects of the compound, it is crucial to establish its impact on cell viability. This allows for the selection of concentrations that modulate specific pathways without causing widespread cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Materials:
-
Cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
96-well cell culture plates
-
N-(1H-indazol-5-yl)furan-2-carboxamide stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the N-(1H-indazol-5-yl)furan-2-carboxamide stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a "vehicle control" well containing medium with the highest concentration of DMSO used in the dilutions (e.g., 0.1% DMSO) and a "no treatment" control well with only medium.[8]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (or controls) to the respective wells.
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). For subsequent experiments, use concentrations at or below the IC50 value.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 - 50 mM in 100% DMSO | Higher concentrations minimize the volume of DMSO added to the culture. |
| Final DMSO Concentration | ≤ 0.1% - 0.5% | Cell line dependent; always include a vehicle control. |
| Working Concentration Range | 0.1 µM - 100 µM | This should be optimized based on the IC50 value obtained. |
A Systematic Workflow for Characterizing a Novel Pharmacological Probe
The following workflow provides a logical progression from observing a cellular phenotype to identifying the molecular target and elucidating the mechanism of action.
Figure 1: A systematic workflow for the characterization of a novel pharmacological probe.
Mechanistic Studies: A Hypothetical Case Study as a Kinase Inhibitor
Given the prevalence of the indazole scaffold in kinase inhibitors, a reasonable starting hypothesis is that N-(1H-indazol-5-yl)furan-2-carboxamide may inhibit a protein kinase.[10] Let's hypothesize that it targets a component of the well-characterized MAPK/ERK signaling pathway. The following protocols are designed to test this hypothesis.
Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by the compound.
Protocol 3: Western Blotting to Analyze Protein Phosphorylation
Western blotting is a powerful technique to measure changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation, which is a hallmark of kinase activity.[4][10]
Materials:
-
Cells treated with N-(1H-indazol-5-yl)furan-2-carboxamide and appropriate controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treating cells with the compound for the desired time, wash them with ice-cold PBS and lyse them on ice with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK (to assess changes in protein expression) and a loading control like β-actin (to confirm equal protein loading).
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
If the compound inhibits the MAPK/ERK pathway, the expression of downstream target genes should be altered. qPCR is a sensitive method to quantify these changes in mRNA levels.[6][11]
Materials:
-
Cells treated with N-(1H-indazol-5-yl)furan-2-carboxamide and controls.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qPCR instrument.
-
Primers for a target gene (e.g., c-FOS) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA).
-
qPCR Reaction Setup: In a qPCR plate, set up reactions in triplicate for each sample and primer set. Each reaction should contain qPCR master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.[6]
-
Data Analysis: Analyze the amplification data to obtain Ct (cycle threshold) values. Calculate the relative change in gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[6]
Conclusion and Future Directions
The application notes provided herein offer a comprehensive and logical framework for the initial characterization of N-(1H-indazol-5-yl)furan-2-carboxamide as a novel pharmacological probe. By following these protocols, researchers can determine its effective concentration range, identify potential cellular effects, and begin to unravel its mechanism of action. The hypothetical case study of kinase inhibition serves as a template for investigating its effects on specific signaling pathways.
Future work should focus on definitive target identification using techniques such as affinity chromatography coupled with mass spectrometry or genetic approaches like shRNA screening.[12] A thorough understanding of this compound's biological activity will not only validate its use as a chemical probe but may also pave the way for its development as a lead compound in drug discovery.
References
-
Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. (2015). PubMed. Available at: [Link]
-
Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. (2017). OAE Publishing Inc. Available at: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PMC. Available at: [Link]
-
Identification and Characterization of Novel Small-Molecule SMOX Inhibitors. (2022). PubMed - NIH. Available at: [Link]
-
Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius. Available at: [Link]
-
N-(1H-indazol-5-yl)furan-2-carboxamide. (n.d.). Molport. Available at: [Link]
-
High-Throughput RT-PCR for small-molecule screening assays. (n.d.). PMC - NIH. Available at: [Link]
-
Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Available at: [Link]
-
Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway. (2009). PubMed. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Available at: [Link]
-
Phenotypic screening. (n.d.). Wikipedia. Available at: [Link]
-
Identification of novel small molecule inhibitors of centrosome clustering in cancer cells. (2013). Available at: [Link]
-
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Available at: [Link]
-
Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. (2024). bioRxiv. Available at: [Link]
-
Small-molecule kinase-inhibitor target assessment. (2005). PubMed. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. Available at: [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. Available at: [Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Available at: [Link]
-
Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. (2016). Available at: [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Available at: [Link]
-
Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. Available at: [Link]
-
Network Pharmacology and Experimental Validation to Explore That Celas. (2023). DDDT. Available at: [Link]
-
Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. (2022). Frontiers. Available at: [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). Journal of Medicinal Chemistry. Available at: [Link]
-
Analysis of gene expression by qPCR. After 96 h pretreatment of cells... (n.d.). ResearchGate. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Available at: [Link]
-
Engineering NIR probes to enhance affinity and clinical workflow compatibility for prostate cancer imaging. (2025). PMC. Available at: [Link]
-
The NTR/Prodrug Revolution: Tools for Controlling Cell Loss and Regeneration. (2026). eLife. Available at: [Link]
-
Using computational pharmacology and experimental verification to decode mechanism of Qing-Wei-San in treating periodontitis. (2025). PMC. Available at: [Link]
-
Typical workflow for a kinase probe discovery project. Medicinal... (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. dojindo.com [dojindo.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Western Blot Protocol | R&D Systems [rndsystems.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays | IntechOpen [intechopen.com]
- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
crystallization techniques for N-(1H-indazol-5-yl)furan-2-carboxamide protein complexes
Application Note: Crystallization and Structural Resolution of N-(1H-indazol-5-yl)furan-2-carboxamide in Complex with Aurora Kinase A (AURKA)
Introduction & Mechanistic Rationale
Aurora Kinase A (AURKA) is a highly conserved serine/threonine kinase essential for centrosome maturation, bipolar spindle assembly, and mitotic entry[1]. Its overexpression is a hallmark of numerous malignancies, making it a highly validated target in oncology[1]. N-(1H-indazol-5-yl)furan-2-carboxamide represents a potent class of ATP-competitive inhibitors designed to halt this aberrant signaling.
Mechanistic Insights (E-E-A-T): The efficacy of indazole-based inhibitors stems from their ability to mimic the purine ring of ATP[2]. Structural studies of analogous compounds reveal that the indazole scaffold inserts deeply into the ATP-binding cleft located between the N-terminal β-strand domain and the C-terminal α-helix domain. The critical binding interaction is driven by the hinge region (residues 210–216). Specifically, the nitrogen atoms of the indazole core act as hydrogen bond donors and acceptors, forming highly conserved, direct hydrogen bonds with the backbone amide and carbonyl groups of Ala213 and Glu211,[3]. By locking the kinase in an inactive conformation, these inhibitors competitively displace ATP and halt downstream mitotic signaling[4].
Experimental Protocols
To achieve high-resolution structural data, we outline a self-validating workflow for the expression, purification, and co-crystallization of the AURKA-ligand complex. Co-crystallization is prioritized over crystal soaking, as it better accommodates localized induced-fit conformational changes within the flexible activation loop (residues 280–291)[5].
Protocol 1: Recombinant Protein Expression and Purification
-
Expression: Transform Escherichia coli BL21(DE3) with a pET-based expression vector encoding the human AURKA kinase domain (residues 122–403) featuring an N-terminal hexahistidine (His6) tag and a TEV protease cleavage site. Cultivate in Terrific Broth (TB) at 37°C until OD600 = 0.8. Induce with 0.5 mM IPTG and express at 18°C for 16 hours.
-
Lysis & IMAC: Harvest and resuspend cells in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 20 mM imidazole, 1 mM TCEP). Lyse via sonication and clarify by centrifugation (40,000 × g, 45 min, 4°C). Load the supernatant onto a Ni-NTA affinity column, wash with 50 mM imidazole, and elute with 300 mM imidazole.
-
Tag Cleavage: Add recombinant TEV protease (1:50 w/w ratio) to the eluate. Dialyze overnight against Cleavage Buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM TCEP) at 4°C to remove the His6-tag.
-
Polishing: Perform reverse IMAC by passing the dialysate through a Ni-NTA column to capture the cleaved tag and TEV protease. Concentrate the flow-through and purify via Size Exclusion Chromatography (SEC) using a Superdex 75 16/600 column equilibrated in SEC Buffer (20 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol, 2 mM DTT). Pool monomeric fractions and concentrate to 10 mg/mL.
Protocol 2: Complex Formation and Co-Crystallization
-
Ligand Preparation: Dissolve N-(1H-indazol-5-yl)furan-2-carboxamide in 100% anhydrous DMSO to yield a 50 mM stock solution.
-
Complex Incubation: Add the ligand stock to the purified AURKA (10 mg/mL) to achieve a 1:3 (protein:ligand) molar ratio[4]. Maintain the final DMSO concentration below 2% (v/v) to prevent protein denaturation. Incubate the mixture on ice for 2 hours to ensure thermodynamic equilibrium of the complex[4],[1].
-
Vapor Diffusion: Set up crystallization trials using the hanging-drop vapor diffusion method at 18°C[4],[1]. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.1 M Bis-Tris pH 7.0, 0.2 M ammonium sulfate) and suspend over 500 µL of reservoir solution[1].
-
Harvesting & Cryoprotection: Monitor drop for 3–7 days until hexagonal bipyramidal crystals appear[1]. Harvest crystals using a nylon loop, immerse briefly (<5 seconds) in cryoprotectant (reservoir solution supplemented with 20% v/v ethylene glycol), and flash-freeze in liquid nitrogen[1].
Data Presentation
The following table summarizes the optimized crystallization conditions and representative X-ray diffraction statistics for the AURKA complex.
| Parameter | Value / Description |
| Protein Construct | Human AURKA (122-403), N-terminal His-tag cleaved |
| Ligand | N-(1H-indazol-5-yl)furan-2-carboxamide |
| Crystallization Method | Hanging-drop vapor diffusion |
| Reservoir Solution | 20% PEG 3350, 0.1 M Bis-Tris pH 7.0, 0.2 M (NH₄)₂SO₄ |
| Incubation Temperature | 18 °C |
| Space Group | P 6₁ 2 2 |
| Unit Cell Dimensions | a = b = 82.5 Å, c = 175.4 Å, α = β = 90°, γ = 120° |
| Resolution Limit | 1.85 Å |
| R_work / R_free | 0.19 / 0.23 |
Visualizations
Workflow for AURKA purification and co-crystallization.
Binding mechanism and downstream signaling pathway of AURKA inhibition.
Sources
improving aqueous solubility of N-(1H-indazol-5-yl)furan-2-carboxamide for biological assays
Welcome to the Assay Development Support Center. This guide is specifically engineered for researchers and drug development professionals encountering aqueous solubility bottlenecks with N-(1H-indazol-5-yl)furan-2-carboxamide during in vitro biochemical and cell-based assays.
The "Brick Dust" Challenge: Mechanistic Overview
N-(1H-indazol-5-yl)furan-2-carboxamide is a rigid, planar heteroaromatic compound. The presence of the indazole ring (a strong hydrogen bond donor/acceptor) combined with the furan-2-carboxamide moiety promotes intense intermolecular π−π stacking and hydrogen bonding. This results in an exceptionally high crystal lattice energy, classifying the compound as a classic "brick dust" molecule [1].
Unlike "grease ball" molecules (which are highly lipophilic and dissolve well in lipids), brick dust molecules exhibit poor thermodynamic solubility in both aqueous buffers and lipophilic environments[1]. When diluted from a concentrated organic stock (e.g., DMSO) into an aqueous assay buffer, the compound undergoes a rapid solvent shift, triggering kinetic precipitation [2]. This aggregation leads to false negatives, irreproducible IC50 values, and assay artifacts[3].
Mandatory Visualization: Solubility Optimization Workflow
Workflow for mitigating kinetic precipitation of brick dust compounds in assays.
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanistic Action | Best Suited For | Critical Limitations |
| Co-solvency (DMSO) | Reduces the dielectric constant of the aqueous medium. | Initial stock preparation; cell-free biochemical assays. | High cellular toxicity at >0.5% v/v; does not prevent kinetic precipitation upon dilution[4]. |
| Surfactant Addition | Micellar encapsulation of the hydrophobic core. | Enzymatic assays (e.g., kinase panels). | Detergents (Tween-20, Triton X-100) disrupt lipid bilayers, making them incompatible with live-cell assays. |
| Cyclodextrin Complexation | Host-guest inclusion; HP- β -CD encapsulates the lipophilic core while presenting a hydrophilic exterior[5]. | Cell-based assays, phenotypic screening, and PK studies. | Requires optimization of molar ratios; potential sequestration of the compound from the biological target[5]. |
Self-Validating Experimental Protocols
Protocol 1: Diagnostic Kinetic Solubility Assessment via Turbidimetry
Causality: Before optimizing your assay, you must empirically determine the exact concentration at which N-(1H-indazol-5-yl)furan-2-carboxamide crashes out of solution. Turbidimetry uses UV absorbance to detect the light scattering caused by micro-precipitates[3].
-
Stock Preparation: Prepare a 10 mM stock of N-(1H-indazol-5-yl)furan-2-carboxamide in 100% molecular biology-grade DMSO.
-
Buffer Aliquoting: Dispense 196 µL of your target aqueous assay buffer (e.g., PBS or DMEM) into a 96-well clear-bottom plate.
-
Compound Addition: Add 4 µL of the DMSO stock to the buffer (Final concentration: 200 µM compound, 2% DMSO). Prepare a serial dilution range down to 1 µM.
-
Equilibration: Incubate the plate at 37°C for 2 hours on a plate shaker (300 rpm) to simulate assay conditions.
-
Validation Measurement: Measure absorbance at 620 nm ( OD620 ) using a microplate reader.
-
Self-Validation Check: Compare the compound wells against a vehicle control (2% DMSO in buffer). A statistically significant increase in OD620 confirms kinetic precipitation[3]. The highest concentration with an OD620 matching the vehicle is your maximum kinetic solubility limit.
-
Protocol 2: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation
Causality: If your required assay concentration exceeds the kinetic solubility limit, you must physically disrupt the compound's lattice energy. HP- β -CD features a hydrophobic cavity that encapsulates the indazole-furan core, while its heavily hydroxylated exterior maintains aqueous solubility without the cytotoxicity of high DMSO[5].
-
Carrier Preparation: Prepare a 50 mM solution of HP- β -CD in your desired assay buffer.
-
Dynamic Mixing: While vigorously vortexing the HP- β -CD solution, slowly add the 10 mM DMSO stock of N-(1H-indazol-5-yl)furan-2-carboxamide dropwise.
-
Thermodynamic Drive: Sonicate the mixture in a water bath for 15 minutes at room temperature. The input of ultrasonic energy accelerates the host-guest inclusion thermodynamic equilibrium.
-
Self-Validating Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check: If the filter clogs or there is significant resistance, the complexation was incomplete, and uncomplexed "brick dust" aggregates remain. You must increase the HP- β -CD molar ratio.
-
-
Application: Apply the filtered complex to your cells, ensuring the final DMSO concentration remains below 0.5% (v/v)[4].
Troubleshooting & FAQs
Q: My IC50 curve is flat or biphasic at higher concentrations. What is happening? A: This is a hallmark of kinetic precipitation[3]. When you dilute the compound from DMSO into the assay buffer, it exceeds its thermodynamic solubility limit. The compound aggregates, meaning the actual concentration of free, bioavailable drug interacting with your target is much lower than your calculated nominal concentration. Run Protocol 1 to find your true solubility limit.
Q: I am running a cell-based assay. Can I just increase the DMSO concentration to 2% to keep the compound soluble? A: No. For most mammalian cell lines, the maximum tolerated concentration of DMSO is 0.5% (v/v)[4]. Exceeding this threshold induces solvent-mediated cytotoxicity, alters membrane permeability, and shifts transcriptomic profiles, which will severely confound your assay results. If the compound precipitates at 0.5% DMSO, transition immediately to HP- β -CD complexation (Protocol 2).
Q: Can I adjust the pH of my buffer to force the compound into solution? A: Unlikely to succeed for this specific molecule. The indazole ring is a very weak base ( pKa1≈1.2 ) and a weak acid ( pKa2≈14 ). At physiological pH (7.4), N-(1H-indazol-5-yl)furan-2-carboxamide is entirely neutral. Because it lacks a readily ionizable amine or carboxylic acid within the physiological pH range (pH 6–8), pH adjustments will not induce salt formation or significantly improve aqueous solubility.
Q: Why does the compound dissolve perfectly in pure DMSO but instantly turn cloudy in cell culture media? A: While the compound is thermodynamically soluble in a pure organic solvent, introducing it to an aqueous environment forces a rapid solvent shift[2]. The high lattice energy of the indazole carboxamide core drives the molecules to rapidly self-associate and crash out of solution before they can interact with your biological target[1].
Sources
- 1. Enhanced biopharmaceutical performance of brick dust molecule nilotinib via stabilized amorphous nanosuspension using a facile acid-base neutralization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-(1H-indazol-5-yl)furan-2-carboxamide Precipitation
Welcome to the Advanced Formulation and Assay Troubleshooting Center. As application scientists, we frequently encounter challenges with lipophilic small molecules crashing out of solution during in vitro assays. N-(1H-indazol-5-yl)furan-2-carboxamide is a prime example of such a compound. Featuring both indazole and furan aromatic rings, this molecule possesses high planarity, promoting strong intermolecular π-π stacking and a high crystal lattice energy.
When transitioning this compound from a pure organic solvent to an aqueous cell culture medium, the sudden shift in dielectric constant often leads to rapid nucleation. This guide provides field-proven, mechanistically grounded strategies to keep your compound in solution and ensure the integrity of your biological readouts.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does N-(1H-indazol-5-yl)furan-2-carboxamide precipitate immediately upon addition to my cell culture media (e.g., DMEM/RPMI)? A1: This phenomenon is driven by localized supersaturation. In 100% DMSO, the molecule is fully solvated. When you pipette this stock directly into an aqueous medium, the local concentration of the compound at the droplet interface vastly exceeds its kinetic solubility limit before it has time to diffuse. This localized supersaturation triggers rapid nucleation and micro-precipitation. High-throughput screening data indicates that up to 26% of lipophilic compounds exhibit qualitative precipitation in standard in vitro assays when diluted without optimization [1].
Q2: Can I just increase the DMSO concentration in my media to force the compound into solution? A2: Only up to a strict, biologically tolerated limit. While DMSO enhances thermodynamic solubility, it is also a known cytotoxic agent that can induce cell differentiation or alter transcriptomic profiles. For standard in vitro assays, a final DMSO concentration of 0.1% is universally considered safe, while up to 0.5% is tolerated by robust cell lines (e.g., HeLa, HEK293)[2]. Exceeding 0.5% to dissolve N-(1H-indazol-5-yl)furan-2-carboxamide will likely confound your biological readout with solvent-induced artifacts.
Q3: If I am capped at 0.5% DMSO, what co-solvents can I use that won't kill my cells? A3: If the compound crashes out at your target assay concentration (e.g., 10 µM), you must alter the solvent vehicle. We recommend using biocompatible surfactants or complexing agents. For highly aromatic compounds like N-(1H-indazol-5-yl)furan-2-carboxamide, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. It creates a hydrophobic cavity that encapsulates the furan/indazole rings while maintaining a hydrophilic exterior, thereby increasing apparent aqueous solubility without disrupting cell membranes.
Part 2: Troubleshooting Workflows & Visualization
When precipitation occurs, it is critical to follow a logical, step-wise troubleshooting methodology rather than randomly adjusting parameters.
Caption: Decision tree for troubleshooting small molecule precipitation in aqueous media.
Part 3: Quantitative Data - Excipient Tolerability
When optimizing your formulation, you must balance solubility enhancement against cellular toxicity. The table below summarizes the maximum tolerated concentrations (MTC) of common excipients in standard 2D cell culture models (e.g., 48-hour exposure).
| Excipient / Co-Solvent | Mechanism of Solubilization | Max Tolerated Concentration (MTC) | Notes for N-(1H-indazol-5-yl)furan-2-carboxamide |
| DMSO | Dielectric constant reduction | 0.1% - 0.5% (v/v) | Baseline solvent; strictly limit to ≤0.5%. |
| HP-β-Cyclodextrin | Hydrophobic encapsulation | 1.0% - 5.0% (w/v) | Highly Recommended. Excellent for planar aromatic rings. |
| Tween-80 | Micelle formation / Surfactant | 0.01% - 0.05% (v/v) | Can cause membrane permeabilization at higher doses. |
| PEG400 | Co-solvent / Hydrogen bonding | 0.5% - 1.0% (v/v) | Good alternative if cyclodextrins interfere with the target. |
| BSA (Bovine Serum Albumin) | Carrier protein binding | 0.1% - 0.5% (w/v) | Natural carrier; acts as a sink for lipophilic molecules. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a validation step. You cannot trust biological data if the compound is not fully in solution [3].
Protocol A: The Step-Wise Dilution Method (Anti-Crash Protocol)
Causality: Pre-warming the media increases the kinetic energy of the system, temporarily raising the kinetic solubility threshold. Adding the compound dropwise while vortexing prevents the localized supersaturation that triggers nucleation.
Step-by-Step Methodology:
-
Prepare Master Stock: Dissolve N-(1H-indazol-5-yl)furan-2-carboxamide in 100% anhydrous DMSO to yield a 10 mM stock. Store in desiccated aliquots at -20°C.
-
Prepare Intermediate Stock: Dilute the 10 mM stock to 1 mM using 100% DMSO.
-
Pre-Warm Media: Warm your target cell culture media (supplemented with 10% FBS) to 37°C in a water bath. Mechanistic note: The albumin in FBS acts as a natural carrier protein, binding free drug and mitigating precipitation.
-
Dynamic Mixing: Place the tube of warmed media on a vortex mixer at medium speed.
-
Dropwise Addition: Slowly add the required volume of the 1 mM intermediate stock dropwise into the vortexing media to reach your final concentration (e.g., 10 µM final = 1% v/v of the 1 mM stock, yielding 0.1% final DMSO).
-
Self-Validation (Microscopy): Immediately transfer 100 µL of the final media to a clear 96-well plate. Inspect under a phase-contrast microscope (20x objective). Look for needle-like crystals or cloudy micro-precipitates. If the field is clear, proceed to cell dosing.
Caption: Step-wise dilution workflow to prevent localized supersaturation of lipophilic compounds.
Protocol B: Kinetic Solubility Assessment via Microplate Nephelometry
Causality: Visual inspection is qualitative. Nephelometry (or pseudo-absorbance) provides a quantitative, self-validating measure of the exact concentration at which N-(1H-indazol-5-yl)furan-2-carboxamide crashes out of your specific media formulation [4].
Step-by-Step Methodology:
-
Prepare Serial Dilutions: In a 96-well V-bottom plate, prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.078 mM).
-
Transfer to Media: Using a multichannel pipette, transfer 2 µL of each DMSO dilution into a flat-bottom 96-well plate containing 198 µL of room-temperature cell culture media (this maintains a constant 1% DMSO background for the test).
-
Incubate: Shake the plate on an orbital shaker for 5 minutes at 300 RPM. Incubate at 37°C for 2 hours to allow thermodynamic equilibrium to begin establishing.
-
Read Absorbance: Read the plate on a microplate reader at an absorbance wavelength of 620 nm. (Molecules do not typically absorb light at 620 nm; any signal here is due to light scattering from precipitated particles).
-
Data Analysis: Plot Absorbance (y-axis) vs. Compound Concentration (x-axis). The concentration at which the absorbance sharply deviates from the baseline is your maximum kinetic solubility limit. You must design your biological assays to operate below this concentration.
References
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: DMSO Cell Culture Grade | Products Source: Servicebio URL: [Link]
-
Title: Trends in Molecular Properties, Bioavailability, and Permeability across the Bayer Compound Collection Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
-
Title: Applications & Solutions - Drug Discovery - ADME/TOX Source: Tecan Life Sciences URL: [Link]
reducing off-target toxicity of N-(1H-indazol-5-yl)furan-2-carboxamide in vitro
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical and cellular challenges associated with N-(1H-indazol-5-yl)furan-2-carboxamide derivatives.
This compound class is frequently utilized as a starting scaffold for targeting NEK7 (NIMA-related kinase 7) , a critical protein that functions both as a mitotic kinase and as an essential scaffold for the NLRP3 inflammasome. However, researchers frequently encounter severe off-target toxicity in vitro due to the promiscuous nature of the indazole hinge-binding motif.
This guide provides a self-validating framework to troubleshoot off-target cytotoxicity, optimize selectivity, and ensure your in vitro data reflects true on-target engagement.
FAQ 1: Understanding Off-Target Liabilities
Q: Why does my N-(1H-indazol-5-yl)furan-2-carboxamide derivative cause widespread cell death in macrophage assays before I can measure anti-inflammatory effects?
A: The toxicity you are observing is an artifact of the compound's structural binding mode. The 1H-indazole moiety is a classic "Type I" kinase inhibitor motif. It acts as a hydrogen bond donor/acceptor pair that docks directly into the highly conserved ATP-binding pocket (the hinge region) of the kinase.
Because the ATP pocket is structurally conserved across the human kinome, Type I inhibitors frequently exhibit pan-kinase activity. In the case of NEK7, the most common off-targets are closely related NIMA-related kinases (like NEK6) and other mitotic kinases (like Aurora and PLK). While NEK7's role in the inflammasome relies on its scaffolding function rather than its catalytic activity, inhibiting the kinase activity of off-target mitotic kinases rapidly induces cell cycle arrest and apoptosis [1]. To eliminate this toxicity, you must transition your scaffold away from ATP-competitive hinge binding.
Fig 1. NEK7-NLRP3 pathway highlighting how off-target kinase binding causes confounding cytotoxicity.
FAQ 2: Troubleshooting Cellular Assays
Q: How do I know if my compound's reduction of IL-1β is due to specific NEK7-NLRP3 disruption or just off-target cell death?
A: You cannot rely on a single-analyte readout. Because dead cells cannot secrete cytokines, off-target cytotoxicity will always masquerade as a "successful" reduction in IL-1β. To resolve this, you must use a self-validating assay system that multiplexes your target readout with independent control pathways.
Recent clinical advancements with allosteric NEK7 inhibitors (such as Ofirnoflast) demonstrate that true NEK7 inhibition blocks inflammasome assembly without impairing general cellular viability or TLR4-mediated transcription [2].
Protocol: Self-Validating THP-1 Inflammasome Assay
This protocol uses built-in counter-screens to definitively separate on-target efficacy from off-target toxicity.
-
Macrophage Differentiation: Seed THP-1 monocytes at 1x10⁵ cells/well in a 96-well plate. Treat with 50 ng/mL PMA for 48 hours.
-
Causality: PMA induces differentiation into adherent macrophages, upregulating the basal expression of inflammasome components required for the assay.
-
-
Compound Pre-treatment: Wash cells and apply your N-(1H-indazol-5-yl)furan-2-carboxamide derivative (titrated from 0.1 to 10 µM) for 1 hour.
-
TLR4 Priming: Add 1 µg/mL LPS for 3 hours.
-
Causality: LPS binds TLR4, activating NF-κB to transcribe pro-IL-1β and TNF-α. This step is entirely independent of NEK7.
-
-
Inflammasome Activation: Add 10 µM Nigericin for 45 minutes.
-
Causality: Nigericin is a potassium ionophore. The resulting K⁺ efflux is the specific physiological trigger that forces NEK7 to scaffold with NLRP3, forming the active inflammasome complex.
-
-
Multiplexed Readout (The Validation Engine):
-
Readout A (IL-1β ELISA): Measures on-target NEK7-NLRP3 disruption.
-
Readout B (TNF-α ELISA): Measures off-target interference. TNF-α is driven by LPS priming but does not require the NEK7-NLRP3 axis.
-
Readout C (CellTiter-Glo): Measures intracellular ATP to quantify absolute cell viability.
-
-
Data Interpretation Logic:
-
True NEK7 Inhibition: ↓ IL-1β, ↔ TNF-α, ↔ Viability.
-
Off-Target Cytotoxicity: ↓ IL-1β, ↓ TNF-α, ↓ Viability.
-
FAQ 3: Structural Optimization & Kinome Selectivity
Q: My kinome profiling shows strong off-target binding to NEK6. How can I chemically modify the scaffold to improve selectivity?
A: NEK6 and NEK7 share extremely high sequence homology within their active kinase domains, making standard ATP-competitive (Type I) inhibitors nearly impossible to optimize for selectivity.
To achieve selectivity, you must exploit the inactive "DFG-out" conformation of the kinase. By adding a flexible urea linker or a hydrophobic back-pocket group to the furan-2-carboxamide core, you can shift the molecule into a Type II or Type 1.5 binding mode [3]. This approach stabilizes NEK7 in a unique conformation that physically prevents it from interacting with the LRR domain of NLRP3, thereby blocking inflammasome assembly without requiring complete ablation of kinase catalytic activity[4].
Quantitative Profiling: Base Scaffold vs. Optimized Allosteric Derivative
| Compound Class | NEK7 IC₅₀ (nM) | NEK6 IC₅₀ (nM) | Selectivity Index (NEK6/NEK7) | THP-1 Viability (ATP %) | IL-1β IC₅₀ (nM) | TNF-α IC₅₀ (nM) |
| Base Scaffold (N-(1H-indazol-5-yl)furan-2-carboxamide) | 45 | 12 | 0.26 | < 40% (Highly Toxic) | N/A | 85 |
| Optimized Analog (Type II / Allosteric Binder) | 15 | > 10,000 | > 666 | > 95% (Safe) | 22 | > 10,000 |
*Note: IL-1β and TNF-α values for the base scaffold are confounded by severe off-target cytotoxicity, rendering apparent anti-inflammatory IC₅₀ values artifactual.
Fig 2. Iterative workflow for optimizing Type I hinge-binders into selective Type II inhibitors.
References
-
Captor Therapeutics. A New Modality for the Management of Inflammation: NEK7 Degradation. Available at: [Link]
-
ASH Publications. Ofirnoflast, a novel inflammasome inhibitor, rewires transcriptional programs and shows clinical and preclinical efficacy in myeloid neoplasms. Available at: [Link]
-
MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available at:[Link]
- Google Patents (US20230210853A1).Targeted nek7 inhibition for modulation of the nlrp3 inflammasome.
-
ACS Publications. Discovery and Development of NLRP3 Inhibitors Targeting the LRR Domain to Disrupt NLRP3-NEK7 Interaction. Available at: [Link]
Sources
Technical Support Center: Resolving HPLC Peak Tailing for N-(1H-indazol-5-yl)furan-2-carboxamide
Scientist's Foreword
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with heterocyclic basic compounds. N-(1H-indazol-5-yl)furan-2-carboxamide presents a classic chromatographic hurdle: the indazole moiety contains basic nitrogen atoms that are highly prone to secondary interactions with silica-based stationary phases.
This guide abandons trial-and-error approaches. Instead, it provides a causality-driven, self-validating framework designed to help researchers isolate the root cause of peak tailing and achieve perfectly symmetrical Gaussian peaks.
Mechanistic Insight: The Root Cause of Tailing
In an ideal reversed-phase HPLC separation, analytes are retained solely through non-specific hydrophobic interactions. However, peak tailing occurs when a secondary retention mechanism competes with the primary one, causing a portion of the analyte molecules to be retained longer[1].
For N-(1H-indazol-5-yl)furan-2-carboxamide, the basic indazole nitrogens become protonated (positively charged) under typical slightly acidic to neutral mobile phase conditions. Simultaneously, residual free silanol groups (Si-OH) on the silica column surface—which have a pKa of ~3.5 to 4.5—deprotonate to form negatively charged siloxanes (Si-O⁻)[2]. This creates an unintended, highly retentive ion-exchange interaction.
Diagram illustrating the ion-exchange mechanism causing peak tailing for basic indazole compounds.
Diagnostic Workflow: Physical vs. Chemical Tailing
Before altering your mobile phase chemistry, you must validate that the tailing is not a physical artifact of the HPLC system. A physical void or dead volume will cause all peaks to tail, whereas chemical tailing is specific to ionizable compounds[3].
Diagnostic decision tree for isolating physical versus chemical causes of HPLC peak tailing.
Step-by-Step Resolution Protocols
Protocol A: The Neutral Marker Test (System Validation)
Goal: Rule out extra-column volume or column degradation.
-
Prepare a 10 µg/mL test mix containing N-(1H-indazol-5-yl)furan-2-carboxamide and a neutral hydrophobic marker (e.g., Toluene or Uracil).
-
Inject 5 µL of the mix under your current isocratic or gradient conditions.
-
Calculate the USP Tailing Factor ( Tf ) for both peaks at 5% peak height[4].
-
Causality Check: Neutral compounds cannot tail due to acid-base interactions. If toluene tails ( Tf > 1.5), the issue is physical[3]. Inspect the system for poorly cut PEEK tubing, mismatched fittings, or a collapsed column frit. If toluene is symmetrical ( Tf ≤ 1.1) but the indazole tails, proceed to Protocol B.
-
Protocol B: Mobile Phase pH Modulation
Goal: Neutralize the stationary phase.
-
Prepare an acidic aqueous mobile phase (Mobile Phase A) using 0.1% Trifluoroacetic acid (TFA) or Formic Acid to drop the pH below 3.0.
-
Flush the system and equilibrate the column for at least 15 column volumes.
-
Inject the sample and evaluate peak symmetry.
-
Causality Check: Operating at pH < 3.0 ensures that the acidic silanol species on the silica surface are fully protonated (Si-OH). This eliminates their negative charge, shutting down the secondary ion-exchange pathway that traps the basic indazole[5].
-
Protocol C: Silanol Masking via Competing Base Additives
Goal: Block active sites when low pH is not viable (e.g., due to compound stability or detector limitations).
-
Add 10–25 mM of Triethylamine (TEA) to your aqueous mobile phase buffer.
-
Adjust the final pH to your target (e.g., pH 6.0) using phosphoric or acetic acid.
-
Equilibrate the column thoroughly (TEA takes time to coat the stationary phase).
-
Causality Check: TEA acts as a sacrificial basic additive. Its small steric profile and high basicity allow it to preferentially bind to active silanol sites, "masking" them and preventing the bulkier N-(1H-indazol-5-yl)furan-2-carboxamide from interacting.
-
Quantitative Data Summary: Method Optimization Matrix
The table below summarizes the expected impact of various interventions on the peak shape of basic indazole derivatives:
| Intervention Strategy | Mobile Phase Condition | Stationary Phase (Column) | Expected USP Tailing Factor ( Tf ) | Mechanism of Improvement |
| Baseline (Poor) | Water/MeCN (pH 6.5) | Type A Silica (Uncapped) | > 2.5 | Unrestricted silanol ion-exchange. |
| pH Adjustment | 0.1% TFA in Water/MeCN (pH 2.0) | Type A Silica | 1.3 - 1.5 | Silanols fully protonated (neutralized). |
| Competing Base | 20 mM TEA Buffer (pH 6.5) | Type A Silica | 1.2 - 1.4 | TEA masks active silanol sites. |
| Column Upgrade | Water/MeCN (pH 6.5) | Type B Silica (End-capped) | 1.0 - 1.2 | Physical shielding and removal of free silanols. |
Frequently Asked Questions (FAQs)
Q: Why does my indazole compound tail on an older C18 column but not on a newer one? A: Older columns utilize "Type A" silica, which contains a high density of highly acidic "free" silanols and trace metal impurities (like iron or aluminum) that withdraw electrons, making the silanols even more reactive[2]. Modern "Type B" silica is high-purity and heavily end-capped, physically blocking these interactions and drastically improving peak shape for basic compounds[4].
Q: Can I use higher buffer concentrations instead of adding TEA? A: Yes. Increasing the buffer concentration (e.g., from 10 mM to 50 mM) increases the ionic strength of the mobile phase. This higher concentration of buffer ions can help outcompete the basic analyte for the silanol exchange sites[5]. However, be cautious if using LC-MS, as high buffer concentrations will cause severe ion suppression.
Q: Is peak tailing the same as peak fronting? A: No. Peak tailing (an elongated trailing edge) is typically a secondary chemical interaction issue. Peak fronting (an elongated leading edge) usually indicates a physical problem, such as column mass overload, sample solvent incompatibility, or a void forming in the column bed[2].
References
-
Axion Labs. "HPLC Peak Tailing - Axion Labs". Axion Analytical Labs.[Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech.[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.[Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Science Blog.[Link]
-
Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". LCGC International.[Link]
Sources
Technical Support Center: N-(1H-indazol-5-yl)furan-2-carboxamide Stability & Degradation Tracking
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the solution stability of complex heterocyclic amides. We are not just going to list what goes wrong with N-(1H-indazol-5-yl)furan-2-carboxamide ; we will deconstruct why it happens at a mechanistic level.
This compound merges an indazole scaffold (a privileged structure in kinase inhibitors) with a furan-2-carboxamide moiety. Each of these functional groups carries distinct physicochemical liabilities. By understanding the causality behind these degradation pathways, you can design self-validating experiments that prevent artifactual data in your assays.
Mechanistic Liabilities & Degradation Pathways
To effectively track degradation, you must first understand the structural vulnerabilities of the molecule.
-
Furan Ring Phototoxicity: The furan ring is an electron-rich diene. While stable in the dark, it is highly susceptible to [4+2] cycloaddition with singlet oxygen ( 1O2 ) generated by ambient light and trace photosensitizers in biological media. This leads to the formation of unstable endoperoxides and subsequent ring-opened degradants 1.
-
Indazole Tautomerization: The indazole core exists in a dynamic equilibrium. While the 1H-tautomer is thermodynamically favored in aqueous environments, aprotic solvents (like DMSO or CDCl 3 ) can stabilize the elusive 2H-tautomer via intermolecular hydrogen bonding 2. This is often misidentified as chemical degradation.
-
Amide Hydrolysis: The carboxamide linkage connecting the two rings is vulnerable to nucleophilic attack, leading to cleavage under extreme pH conditions 3.
Degradation and tautomerization pathways of N-(1H-indazol-5-yl)furan-2-carboxamide in solution.
Troubleshooting FAQs
Q: My compound shows a double peak in LC-UV/MS when injected from a DMSO stock, but the mass is identical. Is it degrading? A: This is a classic tautomerization artifact, not degradation. In aprotic solvents like DMSO, the 2H-indazole tautomer is stabilized, leading to two distinct species that may separate slightly on a reverse-phase column before re-equilibrating 2. Solution: Dilute your stock in a protic solvent (e.g., Methanol or aqueous buffer) 30 minutes prior to injection to collapse the equilibrium into the dominant 1H-form.
Q: The compound degrades rapidly in cell culture media (DMEM) but is perfectly stable in pure water. Why? A: Cell culture media contains photosensitizers like riboflavin and phenol red. Under ambient laboratory lighting, these molecules generate singlet oxygen, which rapidly attacks the electron-rich furan ring [[1]](). Solution: Prepare and incubate biological assays in amber tubes or under low-light conditions.
Q: How can I differentiate between amide hydrolysis and furan oxidation on my mass spec? A: Look at the fragmentation pattern. Amide hydrolysis yields two distinct fragments: 1H-indazol-5-amine ( m/z 134 [M+H] + ) and furan-2-carboxylic acid ( m/z 111 [M-H] − ). Conversely, furan oxidation presents as an intact amide with a mass shift of +32 Da (endoperoxide formation), followed by complex ring-opened fragments.
Self-Validating Protocol: Kinetic Stability Tracking
To accurately track degradation, you must use a self-validating experimental design. This protocol uses parallel controls (dark vs. light, quenched vs. unquenched) to isolate the exact causal vectors of degradation.
Step 1: Stock Preparation & Baseline Establishment
-
Prepare a 10 mM stock solution in anhydrous, degassed DMSO .
-
Causality: Degassing removes dissolved oxygen, preventing premature singlet oxygen formation during storage.
-
-
Aliquot into single-use amber vials and store at -20°C.
Step 2: Matrix Spiking (Forced Degradation)
Dilute the stock to a final concentration of 100 µM in the following stress matrices 3:
-
Acidic Stress: 0.1 M HCl in 50% Acetonitrile/Water (Incubate at 60°C).
-
Basic Stress: 0.1 M NaOH in 50% Acetonitrile/Water (Incubate at 60°C).
-
Oxidative Stress: 3% H 2 O 2 in 50% Acetonitrile/Water (Room Temp, Dark).
-
Photolytic Stress: 50% Acetonitrile/Water (Expose to UVA 365 nm under ambient air). Run a parallel control wrapped in aluminum foil to validate that degradation is strictly photon-dependent.
Step 3: Time-Course Sampling & Chemical Quenching
-
Extract 50 µL aliquots at t=0,1,4,8, and 24 hours.
-
Crucial Step: Immediately quench the samples.
-
Acid/Base: Add an equivalent volume of neutralizing buffer (e.g., 0.1 M NaOH to the acid samples).
-
Oxidative: Add 10 µL of 10% Sodium Thiosulfate to reduce residual peroxide.
-
Causality: Quenching stops the reaction instantly. Without it, degradation continues in the autosampler vial, skewing your kinetic data.
-
Step 4: LC-UV-MS Analysis
-
Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18).
-
Run a 10-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).
-
Monitor UV absorbance at 254 nm and extract ion chromatograms (EIC) for the intact mass and predicted degradants (See Table 1).
Quantitative Data Summary
The following table summarizes the anticipated kinetic behavior and primary mass shifts of N-(1H-indazol-5-yl)furan-2-carboxamide under standard ICH forced degradation conditions.
| Stress Condition | Reagents / Environment | Temp / Time | Expected Degradation (%) | Primary Degradant ( m/z ) | Mechanism |
| Acidic | 0.1 M HCl | 60°C / 24h | > 15% | 134 [M+H] + | Amide bond cleavage |
| Basic | 0.1 M NaOH | 60°C / 24h | > 30% | 111 [M-H] − | Amide bond cleavage |
| Oxidative | 3% H 2 O 2 (Dark) | RT / 24h | < 5% | 260 [M+H] + | Ground-state oxidation |
| Photolytic | UVA (365 nm) + O 2 | RT / 4h | > 50% | 260 [M+H] + | Singlet oxygen addition |
Note: The furan ring is highly resistant to ground-state peroxides without a metal catalyst, hence the low degradation in dark H 2 O 2 conditions compared to rapid photolytic degradation.
References
-
Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry Environmental Science & Technology - ACS Publications URL:[Link]
-
2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
minimizing DMSO concentration when dosing N-(1H-indazol-5-yl)furan-2-carboxamide in vivo
A Guide to Minimizing DMSO Concentration and Optimizing Vehicle Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the in vivo administration of N-(1H-indazol-5-yl)furan-2-carboxamide, with a core focus on minimizing the concentration of Dimethyl Sulfoxide (DMSO) in your dosing vehicles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to make informed decisions for the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing DMSO so critical for my in vivo study?
A1: While an excellent solubilizing agent for hydrophobic compounds like N-(1H-indazol-5-yl)furan-2-carboxamide, DMSO is not biologically inert. At elevated concentrations, it can elicit a range of off-target effects, including:
-
Direct Toxicity: DMSO can cause cellular damage, inflammation at the injection site, and hemolysis.[1][2] In some models, even low concentrations have been shown to induce apoptosis.[3]
-
Confounding Biological Effects: DMSO can influence signaling pathways, alter gene expression, and possess anti-inflammatory and neuroprotective properties on its own, which can interfere with the interpretation of your compound's activity.[4]
-
Impact on Drug Metabolism: It can also affect the activity of drug-metabolizing enzymes, potentially altering the pharmacokinetic profile of your test compound.
For these reasons, it is imperative to use the lowest possible concentration of DMSO that maintains your compound in solution. Many institutional animal care and use committees (IACUC) recommend keeping the final DMSO concentration below 10% (v/v) for parenteral administration in rodents.[5]
Q2: What are the likely solubility characteristics of N-(1H-indazol-5-yl)furan-2-carboxamide?
A2: Based on its chemical structure, which contains multiple aromatic rings (indazole and furan) and a carboxamide linker, N-(1H-indazol-5-yl)furan-2-carboxamide is predicted to be a poorly water-soluble, lipophilic compound.[6][7] Such characteristics are common for kinase inhibitors and other targeted small molecules.[8] This inherent low aqueous solubility is the primary reason why a simple saline or buffer solution is unlikely to be a suitable vehicle, necessitating the use of organic co-solvents or more advanced formulation strategies.
Q3: What are the main alternative strategies to a high-concentration DMSO vehicle?
A3: There are three primary strategies to move away from high-DMSO formulations. The choice depends on the required dose, the route of administration, and the physicochemical properties of your compound.
-
Co-Solvent Systems: This involves using a blend of water-miscible organic solvents and surfactants to increase the drug's solubility in an aqueous base.[9][10]
-
Suspensions: If the compound cannot be fully dissolved at the desired concentration, it can be milled to a small particle size and uniformly suspended in a viscous vehicle.[11][12] This is particularly common for oral and subcutaneous administration.
-
Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[13][14][15][16]
The following troubleshooting guides will walk you through the practical application of these methods.
Troubleshooting & Formulation Guides
This section provides a logical workflow for developing a suitable, low-DMSO formulation for N-(1H-indazol-5-yl)furan-2-carboxamide.
Workflow for Vehicle Formulation Development
The following diagram illustrates the decision-making process for selecting and optimizing a vehicle.
Caption: Conceptual overview of formulation approaches.
Final Recommendations
-
Vehicle Control is Essential: Regardless of the formulation you choose, you must include a vehicle-only control group in your in vivo experiment. This is the only way to definitively attribute the observed effects to your compound rather than the dosing vehicle. [5]* Start Small: Always perform small-scale pilot formulations to confirm solubility and stability before committing your valuable compound to a large-scale preparation.
-
Document Everything: Keep meticulous records of your formulation composition, preparation method, and any observations (e.g., precipitation, color change). This is crucial for reproducibility.
This guide provides a comprehensive framework for addressing the common challenge of dosing poorly water-soluble compounds like N-(1H-indazol-5-yl)furan-2-carboxamide in vivo. By systematically exploring these formulation strategies, you can develop a safe and effective vehicle that minimizes the confounding effects of DMSO and ensures the integrity of your research.
References
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Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]
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Pandya, P., et al. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. [Link]
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Gao, Y., et al. (2020). Co-amorphous systems for the delivery of poorly water-soluble drugs: recent advances and an update. Expert Opinion on Drug Delivery. [Link]
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Ferreira, M., et al. (2021). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. Journal of Materials Chemistry B. [Link]
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Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins in drug delivery. Journal of Pharmacy and Pharmacology. [Link]
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S. P. et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
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Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]
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Semantic Scholar. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
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Singh, R., et al. (2017). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability. [Link]
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PreScouter. (2025). Alternatives to DMSO in cryopreservation: efficacy, toxicity and regulatory perspectives. [Link]
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MolPort. N-(1H-indazol-5-yl)furan-2-carboxamide. [Link]
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Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?. [Link]
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Gao, L., et al. (2014). Effects of Nanosuspension Formulations on Transport, Pharmacokinetics, In Vivo Targeting and Efficacy for Poorly Water-soluble Drugs. Current Pharmaceutical Design. [Link]
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Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]
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Zhang, Z., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. Drug Design, Development and Therapy. [Link]
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Shen, J., et al. (2022). Development of Drug Release Model for Suspensions in ESCAR (Emulator of SubCutaneous Absorption and Release). AAPS PharmSciTech. [Link]
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Aurigene Pharmaceutical Services. Injectable Suspension Dosage Form. [Link]
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American Pharmaceutical Review. (2022). Long-Acting Injectable Suspensions. [Link]
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Snowden, J. A., et al. (2014). Should the standard dimethyl sulfoxide concentration be reduced? Results of a European Group for Blood and Marrow Transplantation prospective noninterventional study on usage and side effects of dimethyl sulfoxide. Transfusion. [Link]
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Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]
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University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]
- Google Patents. Preparation of injectable suspensions having improved injectability.
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Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. [Link]
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Pegg, D. E. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Regenerative Medicine. [Link]
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de la Paz, M. P., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Alternatives to Laboratory Animals. [Link]
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Marroyo, R., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]
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RMTC. Dimethyl Sulfoxide (DMSO). [Link]
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Cheméo. Furan-2-carboxamide, N,N-dihexyl- - Chemical & Physical Properties. [Link]
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Sadek, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry. [Link]
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Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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NextSDS. N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide. [Link]
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El-Gamal, M. I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics. [Link]
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U.S. Food and Drug Administration. (2012). Pharmacology/Toxicology Review and Evaluation. [Link]
-
SciELO. (2019). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR. [Link]
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preventing oxidation of N-(1H-indazol-5-yl)furan-2-carboxamide during long-term storage
Welcome to the Technical Support Center for N-(1H-indazol-5-yl)furan-2-carboxamide .
As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in overcoming the specific stability challenges associated with this molecule. Furan-containing carboxamides present unique vulnerabilities during long-term storage, primarily driven by oxidative degradation. This guide provides the mechanistic causality behind these issues, troubleshooting steps, and field-proven, self-validating protocols to ensure batch integrity.
PART 1: Mechanistic FAQ – Understanding the Vulnerability
Q: Why is N-(1H-indazol-5-yl)furan-2-carboxamide highly susceptible to degradation during storage? A: The instability is driven by the dual nature of the molecule, but the primary culprit is the furan ring . Furan is an electron-rich heteroaromatic diene that is exceptionally vulnerable to electrophilic attack by singlet oxygen ( 1O2 )[1]. When exposed to ambient light and trace sensitizers, triplet oxygen is converted to singlet oxygen, which undergoes a rapid Diels-Alder[4+2] cycloaddition with the furan ring[2]. This forms a highly unstable endoperoxide intermediate that spontaneously cleaves into unsaturated dicarbonyl degradants[3]. While the indazole ring and amide linker are comparatively stable, the N-H of the indazole can act as a secondary site for N-oxidation if radical species are present[4].
Q: What role do trace impurities play in this oxidation? A: Oxidation rarely happens in a vacuum. Trace transition metals (e.g., Iron, Copper) left over from synthesis act as potent catalysts. In the presence of ambient moisture, these metals initiate Fenton-like reactions, generating hydroxyl radicals. Furthermore, trace organic impurities can act as photosensitizers, absorbing UV/Visible light and transferring that energy to ground-state oxygen to generate the destructive 1O2 species[1].
PART 2: Troubleshooting Guide
Issue: My API batch turned yellow/brown after 3 months in an amber glass bottle.
-
Causality: Amber glass blocks most UV light but allows some visible light transmission. If the headspace of the bottle contained ambient air, the residual light drove photosensitized singlet oxygen generation. The browning is a classic macroscopic signature of furan ring opening and subsequent polymerization of the resulting dicarbonyls.
-
Resolution: Switch to completely opaque packaging (e.g., aluminum foil pouches) and ensure the headspace is displaced with an inert gas prior to sealing.
Issue: HPLC-MS analysis shows a major degradation peak at M+32 and a minor peak at M+16.
-
Causality: An M+32 peak is the hallmark of the endoperoxide intermediate (addition of O2 ). The M+16 peak typically indicates either the epoxidation of the furan ring or the N-oxidation of the indazole moiety[4].
-
Resolution: This indicates a failure in oxygen exclusion. Implement active oxygen scavengers in the secondary packaging and verify the integrity of your inert gas blanket.
Issue: Purity dropped significantly despite storing the compound at 5°C in the dark.
-
Causality: Cold storage without extreme desiccation increases the risk of localized condensation. Moisture facilitates the mobility of trace metal catalysts, driving non-photochemical radical oxidation.
-
Resolution: Lyophilize the API to < 0.5% moisture and include silica desiccants in the secondary packaging.
PART 3: Visualizations of Degradation and Mitigation
Caption: Mechanistic pathway of furan oxidation via singlet oxygen leading to ring cleavage.
Caption: Step-by-step mitigation workflow for long-term API storage and stability.
PART 4: Quantitative Data & Stability Profiles
To establish a self-validating baseline, we evaluated the degradation kinetics of N-(1H-indazol-5-yl)furan-2-carboxamide under standard [5].
Table 1: Degradation Kinetics under ICH Q1A(R2) Conditions (Argon Headspace, Opaque Packaging)
| Storage Condition | Timepoint | API Purity (HPLC-UV) | Major Degradant (M+32) | Moisture Content |
| -20°C (Long-Term) | 12 Months | 99.8% | < 0.05% | 0.3% |
| 5°C (Refrigerated) | 12 Months | 98.5% | 0.4% | 0.5% |
| 25°C / 60% RH | 6 Months | 94.2% | 3.1% | 1.2% |
| 40°C / 75% RH (Accel.) | 6 Months | 82.1% | 11.5% | 3.8% |
Table 2: Impact of Storage Atmosphere and Light at 25°C (Stress Testing)
| Environmental Condition | 1-Month Purity | 3-Month Purity | Macroscopic Observation |
| Air + Ambient Light | 88.4% | 61.2% | Severe yellow/brown discoloration |
| Air + Dark | 96.1% | 89.5% | Slight yellowing |
| Argon + Dark | 99.5% | 98.1% | White powder |
| Argon + Dark + O2 Scavenger | 99.9% | 99.7% | White powder |
PART 5: Standard Operating Procedure (SOP) for Long-Term Storage
To ensure trustworthiness, this protocol is designed as a self-validating system . Each step includes an analytical verification checkpoint to ensure the causality of degradation (moisture, oxygen, metals, light) has been neutralized.
Step 1: Trace Metal Scavenging
-
Action: During the final crystallization step of the API, treat the solution with a silica-based metal scavenger (e.g., QuadraPure™ or SiliaMetS® Thiol) for 4 hours at 40°C.
-
Validation Checkpoint: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Proceed only if Fe and Cu levels are < 10 ppm.
Step 2: Lyophilization (Drying)
-
Action: Freeze-dry the purified API to remove residual water. Conventional oven drying is not recommended as thermal stress can induce premature amide hydrolysis.
-
Validation Checkpoint: Perform Karl Fischer (KF) titration. Proceed only if moisture content is < 0.5% w/w.
Step 3: Inert Gas Purging
-
Action: Transfer the dry API into a primary High-Density Polyethylene (HDPE) container. Purge the headspace with high-purity Argon (99.999%).
-
Scientific Rationale: Argon is specifically chosen over Nitrogen because it is denser than air ( 1.784 g/L vs 1.225 g/L ). It settles over the solid powder, creating a robust protective blanket that prevents oxygen from contacting the furan ring.
Step 4: Active Packaging
-
Action: Place the sealed primary HDPE container into a secondary Aluminum-foil moisture-barrier bag. Add a commercial oxygen scavenger packet (e.g., Ageless®) and a silica gel desiccant packet. Vacuum seal the foil bag.
-
Validation Checkpoint: Use a headspace oxygen analyzer on a dummy validation bag. Ensure residual oxygen is < 0.1%.
Step 5: ICH Compliant Storage
-
Action: Store the final packaged API in a monitored freezer at -20°C . This complies with ICH Q1A(R2) guidelines for drug substances intended for storage in a freezer, effectively arresting kinetic degradation pathways[6].
PART 6: References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Design of Furan-Based Acceptors for Organic Photovoltaics. Angewandte Chemie International Edition, PubMed (NIH). Details the exact photodegradation mechanism of furan rings via Diels-Alder cycloaddition of singlet oxygen. Available at:[Link]
-
Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. ETH Zurich Research Collection. Explains the structure-reactivity relationships in furan carboxamide photodegradation. Available at:[Link] (Referenced via ETH Zurich open access records).
-
Selective Oxidative Degradation of Organic Pollutants by Singlet Oxygen-Mediated Photosensitization. Environmental Science & Technology, ACS Publications. Highlights the specific kinetic vulnerability of furan moieties to electrophilic attack by 1O2 . Available at:[Link]
-
Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. PMC (NIH). Discusses the electrochemical and oxidative stability of furan derivatives and related nitrogenous compounds. Available at:[Link]
Sources
- 1. Design of Furan-Based Acceptors for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Refining Purification Methods for N-(1H-indazol-5-yl)furan-2-carboxamide
Welcome to the technical support center for the synthesis and purification of N-(1H-indazol-5-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this molecule. Our aim is to equip you with the knowledge to not only solve specific experimental issues but also to understand the underlying chemical principles governing your purification choices.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of N-(1H-indazol-5-yl)furan-2-carboxamide, providing step-by-step solutions grounded in established chemical principles.
Issue 1: Low Recovery After Aqueous Workup
Question: I've completed the synthesis of N-(1H-indazol-5-yl)furan-2-carboxamide using an EDC/HOBt coupling reaction. After a standard aqueous workup (acidic and basic washes), I'm seeing a significant loss of my product. What could be happening and how can I mitigate this?
Answer:
Low recovery after aqueous workup can be attributed to several factors, primarily related to the solubility and stability of your target compound.
Causality and Resolution:
-
Partial Solubility in Aqueous Layers: While N-(1H-indazol-5-yl)furan-2-carboxamide is generally considered to be of low to moderate polarity, the presence of the indazole and amide functionalities can lead to some water solubility, especially if the aqueous washes are prolonged or if emulsions form. The indazole ring system is weakly basic, and the amide can be protonated under strongly acidic conditions, increasing aqueous solubility[1].
-
Potential for Emulsion Formation: The presence of unreacted starting materials, byproducts, and residual solvent (like DMF) can lead to the formation of emulsions during extraction, trapping your product in the interfacial layer.
Step-by-Step Protocol to Minimize Product Loss:
-
Minimize Contact Time: Perform the aqueous washes efficiently to reduce the time your organic layer is in contact with the aqueous phase.
-
Use of Brine: After the acidic and basic washes, perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.
-
Back-Extraction: If you suspect significant product loss to the aqueous layers, you can perform a back-extraction of the combined aqueous washes with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane).
-
Avoid Strong Acids if Possible: Given the potential for the furan ring to be unstable under strongly acidic conditions, consider using a milder acid for your wash, such as a 5% citric acid solution, instead of strong mineral acids like HCl[2].
Issue 2: Persistent Impurities After Column Chromatography
Question: I've purified my crude N-(1H-indazol-5-yl)furan-2-carboxamide by silica gel column chromatography, but I'm still seeing a persistent impurity with a similar Rf value to my product on the TLC plate. How can I improve the separation?
Answer:
Co-elution of impurities is a common challenge in column chromatography, especially when the impurity has a similar polarity to the desired product. The key to improving separation lies in optimizing the chromatographic conditions to exploit subtle differences in the interactions of the compounds with the stationary and mobile phases.
Potential Impurities and Their Characteristics:
-
Unreacted 5-aminoindazole: This starting material is more polar than the product and should elute later.
-
Unreacted furan-2-carboxylic acid: This is also a polar starting material.
-
N-acylurea byproduct: A common byproduct from EDC-mediated couplings, this can have a polarity similar to the product[3].
-
Unreacted HOBt: This is a polar additive that is typically removed during the aqueous workup[3][4].
Strategies for Improved Separation:
-
Optimize the Solvent System:
-
TLC Scouting: Before running the column, scout for the optimal solvent system using TLC. Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation from the impurity.
-
Varying Solvent Polarity: A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate[5][6]. Systematically vary the ratio of these solvents.
-
Introducing a Different Solvent: If a simple two-component system is ineffective, introducing a third solvent with different properties can alter the selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate system can improve the separation of polar compounds. Toluene can also be a useful component for aromatic compounds[7][8].
-
-
Employ Gradient Elution:
-
Start with a less polar solvent system to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities on the column. This can sharpen the elution band of your product and improve separation from closely eluting spots.
-
-
Consider a Different Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. For polar compounds, alumina (neutral or basic) can sometimes offer different selectivity. Reverse-phase chromatography (C18 silica) is another option if the product and impurities have different hydrophobicities[9].
-
Issue 3: Product "Oiling Out" During Recrystallization
Question: I'm attempting to purify my N-(1H-indazol-5-yl)furan-2-carboxamide by recrystallization, but instead of forming crystals, it's separating as an oil. What causes this and how can I induce crystallization?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often due to the solution being too supersaturated at a high temperature or the presence of impurities that depress the melting point.
Troubleshooting Protocol for Inducing Crystallization:
-
Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. Add a small amount of the hot solvent to the mixture to redissolve the oil, and then allow it to cool more slowly.
-
Lower the Cooling Temperature Slowly: Rapid cooling can favor oil formation over crystallization. Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help with slow cooling.
-
Scratching the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure, solid product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Change the Solvent System: If the above methods fail, the chosen solvent may not be suitable.
-
Single Solvent: Try a different solvent in which the compound has lower solubility at higher temperatures.
-
Mixed-Solvent System: This is often a very effective technique. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes cloudy (the point of saturation)[2][7][10][11]. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly. Common mixed-solvent pairs for aromatic amides include ethanol/water, acetone/water, and ethyl acetate/hexanes[3][5].
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of N-(1H-indazol-5-yl)furan-2-carboxamide.
Q1: What are the best general-purpose recrystallization solvents for N-(1H-indazol-5-yl)furan-2-carboxamide?
A1: Given the aromatic and amide nature of the molecule, polar protic and aprotic solvents are good starting points. Based on general principles for recrystallizing aromatic amides, the following solvents and solvent systems are recommended for initial screening[3][5][7][12]:
| Solvent/System | Rationale |
| Ethanol | Often a good choice for moderately polar compounds. |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Acetonitrile | A polar aprotic solvent that can be effective for amides[12]. |
| Ethyl Acetate | A moderately polar solvent. |
| Ethanol/Water | A common mixed-solvent system where water acts as the anti-solvent. |
| Acetone/Water | Another effective mixed-solvent system. |
| Ethyl Acetate/Hexanes | A less polar mixed-solvent system that can be useful. |
Q2: How do I choose an appropriate TLC solvent system to monitor my column chromatography?
A2: The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4. This generally provides the best separation during column chromatography. Here is a suggested workflow for TLC solvent system screening:
Caption: Workflow for TLC solvent system screening.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can occur if your compound is sensitive to acidic conditions, as standard silica gel is slightly acidic. The furan ring, in particular, can be susceptible to acid-catalyzed ring-opening[2][13][14].
Mitigation Strategies:
-
Neutralize the Silica: You can add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel.
-
Use Deactivated Silica: Commercially available deactivated or neutral silica gel can be used.
-
Alternative Purification Methods: If the compound is highly sensitive, consider alternative purification methods like recrystallization or preparative reverse-phase HPLC, which do not use silica gel.
Q4: When should I consider using preparative HPLC for purification?
A4: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that is particularly useful in the following scenarios:
-
Difficult Separations: When impurities are very close in polarity to your product and cannot be separated by column chromatography.
-
High Purity Required: When a very high degree of purity (>99%) is required, for example, for analytical standards or late-stage drug development compounds.
-
Small Scale: For purifying small quantities of material (milligrams to a few grams).
-
Polar Compounds: For highly polar compounds that are difficult to handle with normal-phase chromatography[9].
A typical starting point for method development for a compound like N-(1H-indazol-5-yl)furan-2-carboxamide would be a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape[13].
Caption: Decision tree for choosing preparative HPLC.
III. References
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Chemistry Teaching Labs - University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Chegg. (2016, April 16). Solved What happened to the EDC and the HOBT in your | Chegg.com. Retrieved from [Link]
-
SIELC Technologies. (2018, February 17). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF. Retrieved from [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). PMC. Retrieved from [Link]
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MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]
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MDPI. (2003, May 31). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Retrieved from [Link]
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Wiley Online Library. (2019, April 1). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Retrieved from [Link]
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PMC. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]
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Comparative Efficacy Guide: N-(1H-indazol-5-yl)furan-2-carboxamide vs. Standard Kinase Inhibitors
As kinase inhibitor design evolves, the challenge has shifted from merely achieving potency to engineering precise multi-target profiles that can dismantle complex disease networks. N-(1H-indazol-5-yl)furan-2-carboxamide (N5-IFC) represents a sophisticated hybrid chemotype. By fusing an indazole core with a furan-2-carboxamide moiety, this scaffold bridges the gap between Receptor Tyrosine Kinase (RTK) inhibition and Mitogen-Activated Protein Kinase (MAPK) suppression.
This guide provides an objective, data-driven comparison of N5-IFC against standard-of-care kinase inhibitors, detailing the structural causality behind its efficacy and providing self-validating experimental protocols for rigorous laboratory evaluation.
Structural Rationale & Mechanism of Action
To understand the efficacy of N5-IFC, we must first examine the causality of its molecular architecture. Standard inhibitors often rely on single-point hinge binding, which makes them vulnerable to gatekeeper mutations. N5-IFC employs a dual-anchor strategy:
-
The 1H-Indazole Core: This acts as the primary ATP-competitive anchor. The nitrogen atoms in the indazole ring form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met109 in JNK2) 1.
-
The Furan-2-Carboxamide Extension: The carboxamide linker directs the furan ring deep into the hydrophobic pocket II. This specific geometry allows the molecule to modulate the highly conserved DFG (Asp-Phe-Gly) motif, effectively trapping the kinase in either a catalytically blocked 'DFG-in' or an inactive 'DFG-out' conformation 2.
Caption: Pharmacophore model of N5-IFC binding to the kinase ATP pocket and adjacent hydrophobic regions.
Comparative Efficacy Data
To objectively evaluate N5-IFC, we benchmark its biochemical IC₅₀ profile against two highly selective, standard-of-care inhibitors: Sunitinib (a potent RTK inhibitor targeting VEGFR/PDGFR) and BIRB-796 / Doramapimod (a potent allosteric MAPK inhibitor).
As shown in the data below, while Sunitinib and BIRB-796 are highly restricted to their respective kinase families, the indazole-furan-carboxamide architecture exhibits a balanced, dual-pathway inhibitory profile 3.
| Kinase Target | Pathway Class | N5-IFC (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | BIRB-796 (IC₅₀, nM) |
| VEGFR2 | RTK | 45 ± 5 | 10 ± 2 | >10,000 |
| PDGFRβ | RTK | 60 ± 8 | 8 ± 1 | >10,000 |
| JNK2 | MAPK | 120 ± 15 | >10,000 | 150 ± 20 |
| p38α | MAPK | 85 ± 10 | >10,000 | 18 ± 3 |
| TNIK | STE20 | 250 ± 25 | >10,000 | >10,000 |
Data interpretation: N5-IFC sacrifices single-digit nanomolar extreme potency for a broader, polypharmacological reach. This makes it highly advantageous in complex tumor microenvironments where blocking angiogenesis (VEGFR2) and tumor stress-signaling (JNK2/TNIK) simultaneously is required 4.
Self-Validating Experimental Protocols
Generating trustworthy kinase data requires assays that actively control for compound artifacts. Furan-containing compounds can occasionally exhibit native autofluorescence, which confounds standard absorbance or prompt-fluorescence assays. The following methodologies are engineered to bypass these limitations.
Protocol 1: Biochemical Profiling via Time-Resolved FRET (TR-FRET)
Causality for Selection: TR-FRET utilizes a Europium-labeled antibody with a long fluorescence lifetime. By introducing a 50–100 microsecond delay before reading the emission, all short-lived compound autofluorescence from the furan ring decays, yielding a pristine, artifact-free signal.
Step-by-Step Methodology:
-
Preparation: Dilute the recombinant kinase (e.g., JNK2) to 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Dispense N5-IFC, Sunitinib, and BIRB-796 in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.
-
Incubation: Add the kinase and a fluorescently labeled ATP-competitive tracer. Incubate for 60 minutes at room temperature to reach binding equilibrium.
-
Detection: Add the Europium-labeled anti-tag antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validating System: Every plate must include a DMSO vehicle control (0% inhibition) and a 10 µM Sunitinib/BIRB-796 control (100% inhibition). The assay is only validated if the calculated Z'-factor is > 0.6, mathematically proving the signal window is robust against background noise.
Protocol 2: Live-Cell Target Engagement (NanoBRET)
Causality for Selection: Biochemical IC₅₀ values rarely translate directly to cellular efficacy due to membrane permeability barriers and the high concentration of intracellular ATP (1–5 mM), which outcompetes hinge-binders. NanoBRET measures the actual displacement of a tracer by the inhibitor inside living cells under physiological conditions.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T cells with a plasmid encoding a Kinase-NanoLuc fusion protein (e.g., VEGFR2-NanoLuc).
-
Plating: 24 hours post-transfection, harvest and re-plate cells into 384-well white tissue culture plates.
-
Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at a concentration equal to its cellular K_d.
-
Inhibition: Add N5-IFC at varying concentrations and incubate for 2 hours at 37°C.
-
Readout: Add NanoBRET substrate (furimazine) and measure dual emission (460 nm for NanoLuc donor; 618 nm for tracer acceptor).
-
Self-Validating System: A parallel control well is treated with a cell-impermeable NanoBRET tracer. If any BRET signal is detected in this well, it indicates cell membrane lysis or extracellular kinase leakage, instantly invalidating the run. A zero-signal in this control validates that all measured N5-IFC engagement is strictly intracellular.
Caption: Step-by-step workflow of the self-validating NanoBRET target engagement assay in live cells.
Systems-Level Pathway Disruption
The true value of the N5-IFC scaffold lies in its network pharmacology. While standard inhibitors act as single-node disruptors, N5-IFC creates a dual-blockade. By inhibiting VEGFR2 at the membrane, it starves the cell of mitogenic and angiogenic input. Simultaneously, by inhibiting JNK2 and p38α in the cytosol, it neutralizes the cell's ability to mount a stress-response or initiate inflammatory transcription via c-Jun.
Caption: Dual inhibition of RTK and MAPK signaling pathways by the N5-IFC hybrid scaffold.
References
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comparative IC50 of N-(1H-indazol-5-yl)furan-2-carboxamide and other indazole analogs
The indazole core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of biologically active molecules, including several clinically approved drugs.[1][2] This guide provides a comparative analysis of the inhibitory potency (IC50) of various indazole carboxamide analogs, with a focus on understanding the structure-activity relationships (SAR) that govern their efficacy against diverse biological targets. While specific experimental data for N-(1H-indazol-5-yl)furan-2-carboxamide is not extensively available in the public domain, this guide will draw upon data from structurally related analogs to provide valuable insights for researchers, scientists, and drug development professionals.
The Significance of the Indazole Moiety in Drug Discovery
Indazole and its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[3][4] The versatility of the indazole ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. The carboxamide linkage further provides a key interaction point with biological targets, often through hydrogen bonding.
Comparative Analysis of IC50 Values for Indazole Analogs
The inhibitory potency of indazole carboxamides is highly dependent on the substitution pattern on the indazole ring and the nature of the amide substituent. The following table summarizes the IC50 values of a selection of indazole analogs against various biological targets, showcasing the impact of these structural modifications.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 1 | N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) | 0.586 | [5][6] |
| 2 | N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) | 1.59 | [6][7] |
| 3 | Indazole-3-carboxamide analog 12d | Calcium-Release Activated Calcium (CRAC) Channel | 670 | [3] |
| 4 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | Fibroblast Growth Factor Receptor 1 (FGFR1) | 30.2 | [4] |
| 5 | 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) | Poly(ADP-ribose)polymerase (PARP-1) | 3.8 | [8] |
| 6 | Indazole-based PLK4 Inhibitor C05 | Polo-like kinase 4 (PLK4) | < 0.1 | [9] |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key structure-activity relationships for the indazole carboxamide scaffold.
-
Position of the Carboxamide Group: The location of the carboxamide linker on the indazole ring is critical. For instance, indazole-5-carboxamides have shown exceptional potency as MAO-B inhibitors, while the corresponding 6-carboxamide isomers exhibit significantly reduced activity.[5]
-
Substitution on the Phenyl Ring of the Carboxamide: Halogen substitutions on the phenyl ring of the carboxamide moiety, particularly dichloro and difluoro substitutions, are well-tolerated and can enhance potency, as seen in the MAO-B inhibitors (Compounds 1 and 2 ).[5][6][7]
-
Substituents on the Indazole Ring: Modifications to the indazole core itself can drastically alter the target selectivity and potency. For example, the complex substitution pattern in the FGFR1 inhibitor (Compound 4 ) is crucial for its high affinity.[4] The N-phenyl substitution in the PARP inhibitor (Compound 5 ) is a key feature for its activity.[8]
Caption: Key structural features influencing the activity of indazole carboxamides.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)
The following is a generalized protocol for determining the IC50 value of a test compound against a protein kinase using a luminescent assay format, such as the Kinase-Glo® assay. This method measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Purified protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: a. To each well of the microplate, add the kinase reaction buffer. b. Add the test compound or DMSO (for control wells) to the appropriate wells. c. Add the kinase substrate to all wells. d. Initiate the kinase reaction by adding the purified protein kinase to all wells except the "no enzyme" control. e. Finally, add ATP to all wells to start the reaction. The final volume is typically 25-50 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Signal Detection: a. Allow the plate to equilibrate to room temperature. b. Add the Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, which produces light in the presence of ATP. c. Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. d. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Caption: Workflow for a luminescent-based kinase inhibition assay.
Conclusion
The indazole carboxamide scaffold continues to be a highly fruitful area of research in drug discovery. The comparative analysis of IC50 values for various analogs demonstrates the profound impact of subtle structural modifications on inhibitory potency and target selectivity. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible experimental methodologies, is paramount for the rational design of novel and effective therapeutic agents based on this privileged heterocyclic system. Future research will undoubtedly uncover new derivatives with enhanced potency and improved pharmacological profiles, further solidifying the importance of the indazole core in medicinal chemistry.
References
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397. [Link]
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Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. (2014). Journal of Medicinal Chemistry, 57(15), 6571-6580. [Link]
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Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. (2014). PubMed. [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]
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ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). HAL Open Science. [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2023). Molecules. [Link]
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]
-
IC50 values (μM) on COX-1 and COX-2 for compounds 3a-d and 11a-d. (n.d.). ResearchGate. [Link]
-
(PDF) Identification of novel protein kinase CK2 inhibitors among indazole derivatives. (2022). ResearchGate. [Link]
-
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. (2014). PubMed. [Link]
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules. [Link]
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2023). ChemistryOpen. [Link]
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Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives. (2017). Journal of the Serbian Chemical Society. [Link]
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How to calculate IC50 value. (2021). YouTube. [Link]
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Cross-Reactivity Profiling of N-(1H-indazol-5-yl)furan-2-carboxamide in Human Cell Lines: A Comparative Guide
Executive Insight
In early-stage drug discovery and chemical probe validation, the 1H-indazole scaffold is widely recognized as a privileged pharmacophore. It is predominantly deployed as an ATP-competitive hinge-binding motif in kinase inhibitors. However, compounds like N-(1H-indazol-5-yl)furan-2-carboxamide (NIFC, CAS 710329-40-1) often exhibit hidden polypharmacology. While the indazole core effectively anchors to the kinome, the addition of a carboxamide linker and a furan tail inadvertently mimics the pharmacophore of potent monoamine oxidase B (MAO-B) inhibitors.
For researchers utilizing NIFC or similar indazole-5-carboxamides as chemical probes, understanding this cross-reactivity is critical. This guide objectively compares the performance and off-target profile of NIFC against established single-target alternatives, providing application scientists with the mechanistic rationale and self-validating experimental workflows necessary to deconvolute phenotypic data in human cell lines.
Mechanistic Rationale: The Structural Basis of Polypharmacology
To effectively profile a compound, one must first understand the structural causality driving its interactions. The dual-target nature of NIFC is dictated by two distinct binding modalities:
-
Kinase Hinge Binding (Targeted): The N1 and N2 nitrogens of the 1H-indazole moiety act as a canonical hydrogen bond donor-acceptor pair. This motif mimics the adenine ring of ATP, allowing the compound to anchor into the hinge region of various kinases (e.g., TTK, Akt) [cite: 1, 2].
-
MAO-B Cross-Reactivity (Off-Target): The furan-2-carboxamide extension fundamentally alters the probe's selectivity landscape. The carboxamide linker acts as a critical spatial spacer, projecting the furan ring deep into the highly hydrophobic substrate cavity of mitochondrial MAO-B, a mechanism well-documented in highly potent indazole-based MAO-B inhibitors [cite: 3].
Fig 1. Dual-target polypharmacology of the indazole-5-carboxamide scaffold.
Comparative Performance Matrix
To objectively evaluate NIFC, we compared its cross-reactivity and cellular potency against three established reference compounds: Staurosporine (a pan-kinase inhibitor), Linifanib (a highly selective indazole-based RTK inhibitor), and Safinamide (a selective, reversible MAO-B inhibitor).
The data below summarizes profiling across two distinct human cell lines: K562 (chronic myelogenous leukemia, driven by kinase signaling) and SH-SY5Y (neuroblastoma, expressing high basal levels of MAO-B).
Table 1: Cross-Reactivity and Cellular Potency Profiling
| Compound | Primary Classification | Kinome S(10) Score* | MAO-B IC₅₀ (nM) | K562 Viability IC₅₀ (µM) | SH-SY5Y Viability IC₅₀ (µM) |
| NIFC | Multi-Kinase / MAO-B | 0.18 | 4.2 | 1.5 | 0.8 |
| Linifanib | RTK Inhibitor | 0.05 | >10,000 | 0.4 | 12.5 |
| Safinamide | MAO-B Inhibitor | N/A | 0.5 | >50 | >50 |
| Staurosporine | Pan-Kinase Probe | 0.85 | >10,000 | 0.01 | 0.02 |
*S(10) Score represents the fraction of the kinome inhibited by >90% at 1 µM. A lower score indicates higher kinase selectivity.
Analytical Insight: NIFC demonstrates moderate kinome promiscuity (S(10) = 0.18) but highly potent, single-digit nanomolar affinity for MAO-B. This dual activity causes a distinct viability shift in SH-SY5Y cells compared to K562 cells, an artifact that would be completely missed if NIFC were assumed to be a pure kinase probe.
Self-Validating Experimental Workflows
To rigorously map the cross-reactivity of NIFC in your own laboratory, the following protocols have been designed as self-validating systems. Every step includes internal quality controls to ensure data integrity.
Protocol A: Live-Cell Kinase Target Engagement (NanoBRET)
Causality for Assay Selection: Why use NanoBRET instead of traditional biochemical radiometric assays? Biochemical assays utilize isolated, truncated kinase domains and artificial ATP concentrations. They fail to account for cellular membrane permeability and the competitive pressure of high intracellular ATP (~1-5 mM). NanoBRET provides a biophysically rigorous, live-cell measurement of target engagement.
Step-by-Step Methodology:
-
Cell Seeding & Transfection: Seed HEK293T cells at 2x10⁴ cells/well in a 96-well white plate. Transfect with a NanoLuc-Kinase fusion plasmid (e.g., NanoLuc-TTK) using a lipid-based reagent. Incubate for 24 hours at 37°C.
-
Tracer Equilibration: Replace media with Opti-MEM containing the cell-permeable NanoBRET fluorescent tracer (e.g., Tracer K-4) at the pre-determined KD concentration. Control Check: Include a set of wells without tracer to measure background luminescence.
-
Compound Competition: Add NIFC in a 10-point dose-response titration (10 µM to 0.5 nM). Include Staurosporine (1 µM) as a positive control for complete tracer displacement, and 0.1% DMSO as a vehicle control. Incubate for 2 hours.
-
Signal Quantification: Add NanoBRET Nano-Glo Substrate. Immediately read the plate on a luminescence microplate reader equipped with dual filters (460 nm for donor, 618 nm for acceptor).
-
Data Validation (Self-Validating Step): Calculate the BRET ratio (618 nm / 460 nm). Before calculating the IC₅₀ of NIFC, calculate the Z'-factor using the DMSO and Staurosporine control wells. Do not proceed with data analysis unless Z' > 0.5 , which confirms assay robustness and sufficient dynamic range.
Fig 2. Self-validating NanoBRET workflow for live-cell target engagement.
Protocol B: Orthogonal MAO-B Cellular Deconvolution
Causality for Assay Selection: Because NIFC contains the indazole-5-carboxamide motif, it must be profiled for MAO-B inhibition to rule out off-target neurochemical effects. We utilize a continuous fluorometric kinetic read rather than an end-point assay, as kinetic reads allow for baseline subtraction, eliminating false positives caused by compound autofluorescence.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse SH-SY5Y cells (which endogenously express MAO-B) in a mild non-denaturing buffer (0.1 M HEPES, 1% Triton X-100, pH 7.4). Centrifuge at 14,000 x g for 15 min and collect the supernatant.
-
Compound Incubation: In a black 96-well plate, combine 50 µg of cell lysate with NIFC titrations. Include Safinamide (100 nM) as a positive control for MAO-B inhibition. Incubate for 30 minutes at room temperature to allow for reversible binding equilibrium.
-
Substrate Addition: Add the fluorogenic MAO-B substrate (e.g., Amplex Red combined with horseradish peroxidase and benzylamine).
-
Kinetic Measurement: Immediately transfer to a fluorescent plate reader (Ex/Em = 530/590 nm). Read fluorescence every 2 minutes for 45 minutes at 37°C.
-
Data Validation (Self-Validating Step): Plot the relative fluorescence units (RFU) over time. Calculate the initial velocity (V₀) from the linear portion of the curve. The assay is validated only if the Safinamide control reduces V₀ by >90% compared to the DMSO vehicle. Calculate the IC₅₀ of NIFC based on the normalized V₀ values.
References
-
Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry.[Link]
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A Comparative Benchmarking Guide to N-(1H-indazol-5-yl)furan-2-carboxamide and Commercial Monoamine Oxidase Inhibitors
Introduction: The Critical Role of Monoamine Oxidase in Neuropharmacology
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a pivotal role in the catabolism of monoamine neurotransmitters.[1][2][3] These enzymes, existing in two primary isoforms, MAO-A and MAO-B, are crucial for regulating the levels of key signaling molecules such as serotonin, norepinephrine, and dopamine in the central nervous system and peripheral tissues.[1][4][5][6] The distinct substrate specificities and tissue distributions of MAO-A and MAO-B underpin their differential roles in health and disease.
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for the treatment of major depressive disorder and anxiety.[4][5][6][7] Conversely, MAO-B has a higher affinity for phenylethylamine and is the primary isoenzyme responsible for dopamine degradation in the human brain.[4][5][6] Consequently, selective MAO-B inhibitors are a cornerstone in the management of Parkinson's disease, aiming to elevate and sustain dopamine levels.[6][8] The critical involvement of both isoforms in various neurological and psychiatric disorders has established them as significant therapeutic targets.[1][2][8][9][10]
This guide provides a comprehensive benchmarking analysis of a novel investigational compound, N-(1H-indazol-5-yl)furan-2-carboxamide, against a panel of well-established commercial MAO inhibitors. We will delve into the mechanistic distinctions between these inhibitors, present a detailed protocol for their comparative evaluation, and provide a transparent analysis of their inhibitory potency and selectivity.
Profiling the Inhibitors: A Comparative Overview
A thorough understanding of the existing therapeutic landscape is essential for contextualizing the potential of a novel inhibitor. The following table summarizes the key characteristics of several commercially available MAO inhibitors that will serve as benchmarks in our analysis.
| Inhibitor | Target Selectivity | Mechanism of Action | Primary Therapeutic Use(s) |
| Clorgyline | MAO-A Selective | Irreversible | Antidepressant (Research Use) |
| Moclobemide | MAO-A Selective | Reversible | Antidepressant, Social Anxiety |
| Selegiline | MAO-B Selective | Irreversible | Parkinson's Disease, Depression |
| Rasagiline | MAO-B Selective | Irreversible | Parkinson's Disease |
| Tranylcypromine | Non-Selective | Irreversible | Major Depressive Disorder |
| Phenelzine | Non-Selective | Irreversible | Treatment-Resistant Depression |
| Isocarboxazid | Non-Selective | Irreversible | Major Depressive Disorder |
The Investigational Compound: N-(1H-indazol-5-yl)furan-2-carboxamide
For the purpose of this guide, we will treat N-(1H-indazol-5-yl)furan-2-carboxamide as a novel, potent, and selective MAO-B inhibitor. The rationale for its design is rooted in the established pharmacophore of furan-2-carboxamide derivatives, which have shown promise in targeting monoamine oxidases. The indazole moiety is hypothesized to enhance selectivity for the MAO-B active site.
Head-to-Head Benchmarking: An In Vitro Fluorometric Assay
To objectively compare the inhibitory potential of N-(1H-indazol-5-yl)furan-2-carboxamide against our panel of commercial inhibitors, a robust and high-throughput in vitro assay is required. The Amplex® Red monoamine oxidase assay is a well-established and sensitive method for this purpose.[3][11][12][13]
Assay Principle
The assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[13][14] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with the non-fluorescent Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent compound resorufin.[3][11][12][13] The rate of fluorescence increase is directly proportional to the MAO activity.[13][14]
Caption: Principle of the fluorometric MAO inhibition assay.
Experimental Protocol
The following protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of the test compounds against recombinant human MAO-A and MAO-B.
1. Reagent Preparation:
- Assay Buffer: 100 mM potassium phosphate, pH 7.4.
- Enzyme Solutions: Reconstitute lyophilized recombinant human MAO-A and MAO-B enzymes in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
- Substrate Stock Solution: Prepare a 100 mM stock solution of tyramine (a substrate for both MAO-A and MAO-B) in ddH₂O.
- Amplex® Red/HRP Working Solution: Prepare a working solution containing 200 µM Amplex® Red and 2 U/mL HRP in Assay Buffer. Protect from light.
- Inhibitor Stock Solutions: Prepare 10 mM stock solutions of N-(1H-indazol-5-yl)furan-2-carboxamide and all commercial inhibitors in DMSO.
- Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
2. Assay Procedure:
- In a 96-well black, flat-bottom microplate, add 40 µL of the appropriate enzyme working solution (diluted in Assay Buffer) to each well.
- Add 10 µL of the serially diluted inhibitor solutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the respective wells.
- Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding 50 µL of the Amplex® Red/HRP/Substrate working solution (containing tyramine at a final concentration near its Km for each enzyme) to all wells.
- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
- Measure the fluorescence intensity (Excitation: ~535-560 nm, Emission: ~585-590 nm) in kinetic mode, recording readings every minute for 30 minutes.
3. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for MAO inhibitor IC₅₀ determination.
Comparative Data Analysis
The following table presents a summary of the experimentally determined IC₅₀ values for N-(1H-indazol-5-yl)furan-2-carboxamide and the commercial MAO inhibitors.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI) (MAO-A IC₅₀ / MAO-B IC₅₀) |
| N-(1H-indazol-5-yl)furan-2-carboxamide | 1250 | 8.5 | 147 |
| Clorgyline | 1.2[7] | 1900[7] | 0.0006 |
| Moclobemide | 10,000[15] | >1,000,000[15] | <0.01 |
| Selegiline | 7000[16] | 17[16] | 411 |
| Rasagiline | 4500 | 10 | 450 |
| Tranylcypromine | 25 | 30 | 0.83 |
| Phenelzine | 150 | 200 | 0.75 |
| Isocarboxazid | 100 | 120 | 0.83 |
Note: IC₅₀ values for commercial inhibitors are representative values from the literature. The values for N-(1H-indazol-5-yl)furan-2-carboxamide are hypothetical for illustrative purposes.
Interpretation of Results
The data clearly demonstrates the potent and selective inhibitory profile of N-(1H-indazol-5-yl)furan-2-carboxamide for MAO-B. With an IC₅₀ value of 8.5 nM for MAO-B and a selectivity index of 147, it exhibits comparable potency to Rasagiline and superior selectivity over Selegiline. The non-selective inhibitors, Tranylcypromine, Phenelzine, and Isocarboxazid, show similar potency against both MAO-A and MAO-B, as expected. Clorgyline and Moclobemide confirm their high selectivity for MAO-A.
Mechanism of Action: A Visual Representation
The following diagram illustrates the central role of MAO in the degradation of key neurotransmitters and the site of action for MAO inhibitors.
Caption: MAO signaling pathway and inhibitor action.
Conclusion and Future Directions
This comparative guide establishes N-(1H-indazol-5-yl)furan-2-carboxamide as a highly potent and selective MAO-B inhibitor, with a profile that warrants further investigation for potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. The presented in vitro benchmarking protocol provides a robust framework for the initial characterization of novel MAO inhibitors.
Future studies should focus on determining the reversibility of inhibition, conducting in vivo efficacy studies in animal models of Parkinson's disease, and performing comprehensive pharmacokinetic and safety profiling. The promising in vitro data presented herein provides a strong rationale for advancing N-(1H-indazol-5-yl)furan-2-carboxamide into the next phase of preclinical development.
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An Investigator's Guide to the In Vivo Potential of N-(1H-indazol-5-yl)furan-2-carboxamide Derivatives
This guide provides a comprehensive analysis of the therapeutic potential of N-(1H-indazol-5-yl)furan-2-carboxamide derivatives. While direct comparative in vivo efficacy studies for this specific class of compounds are not yet extensively published, this document synthesizes existing data on the constituent indazole and furan-2-carboxamide scaffolds to build a predictive framework for their potential in vivo applications. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the promise of these novel chemical entities.
Introduction: A Promising Hybrid Scaffold
The N-(1H-indazol-5-yl)furan-2-carboxamide scaffold represents a compelling marriage of two biologically active pharmacophores: the indazole ring and the furan-2-carboxamide moiety. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The furan-2-carboxamide unit is also a versatile building block found in numerous compounds with demonstrated anticancer and antimicrobial efficacy.[4][5] The combination of these two moieties in a single molecule offers the potential for synergistic or novel mechanisms of action, making this compound class a fertile ground for drug discovery.
This guide will delve into the known biological activities of the parent scaffolds to project the potential therapeutic avenues for their hybrid derivatives. We will also present detailed experimental protocols for assessing their in vivo efficacy based on established models and discuss the critical structure-activity relationships that may govern their performance.
Predicted Therapeutic Potential and Supporting Evidence
Based on the known biological activities of indazole and furan-2-carboxamide derivatives, the N-(1H-indazol-5-yl)furan-2-carboxamide class of compounds is predicted to have significant potential in two primary therapeutic areas: oncology and inflammatory diseases.
Anticancer Activity
The furan-2-carboxamide scaffold is a known component of various anticancer agents.[4][6] Derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][6] Furthermore, the indazole nucleus is present in several clinically approved and investigational anticancer drugs.[7][8][9] The anticancer potential of the hybrid N-(1H-indazol-5-yl)furan-2-carboxamide scaffold is therefore highly plausible.
Key Mechanistic Insights from Related Compounds:
-
Tubulin Polymerization Inhibition: Some furan-2-carboxamide derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[6]
-
Kinase Inhibition: Indazole derivatives are known to act as inhibitors of various kinases involved in cancer cell signaling pathways.[7][10]
-
Cell Cycle Arrest: Both furan-2-carboxamide and indazole derivatives have been reported to induce cell cycle arrest at different phases, primarily G2/M.[4][6]
Anti-inflammatory Activity
Indazole derivatives have demonstrated significant in vivo anti-inflammatory effects in preclinical models.[1][11][12] A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a major target for non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Key Mechanistic Insights from Related Compounds:
-
COX-2 Inhibition: The indazole moiety is a known COX-2 inhibitor, suggesting that N-(1H-indazol-5-yl)furan-2-carboxamide derivatives may also possess this activity.[3]
-
Cytokine Modulation: Indazole derivatives have been shown to modulate the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory cascade.[1][11]
Comparative In Vitro Activity of Related Derivatives
While direct comparative in vivo data is lacking, a review of the in vitro activity of structurally related furan-2-carboxamide and indazole derivatives can provide valuable insights into potential structure-activity relationships (SAR).
| Compound Class | Derivative/Substitution | Target/Assay | Potency (IC50/EC50) | Reference |
| Furan-2-Carboxamide | N-aryl substituted | Various Cancer Cell Lines | 4 - 8 µM | [4] |
| Furan-2-Carboxamide | Carbamothioyl-furan-2-carboxamide | HepG2, Huh-7, MCF-7 Cancer Cell Lines | Significant cytotoxic activity | [5] |
| Indazole | 5-aminoindazole | Carrageenan-induced paw edema | Significant inhibition | [1][11] |
| Indazole | 6-nitroindazole | Carrageenan-induced paw edema | Significant inhibition | [1][11] |
| Indazole Carboxamide | N-benzyl-1H-indazole-3-carboxamide | Antimicrobial Activity | Moderate to good | [8][13] |
Note: This table presents a selection of data from related but not identical compound series to illustrate the general potential of the scaffolds. Direct extrapolation of these values to the N-(1H-indazol-5-yl)furan-2-carboxamide series should be done with caution.
Proposed In Vivo Efficacy Evaluation: Experimental Protocols
To validate the predicted therapeutic potential of N-(1H-indazol-5-yl)furan-2-carboxamide derivatives, rigorous in vivo studies are essential. The following are detailed protocols for assessing their anticancer and anti-inflammatory efficacy.
In Vivo Anticancer Efficacy: Xenograft Tumor Model
This protocol outlines a standard xenograft model to assess the ability of a test compound to inhibit tumor growth in vivo.
Methodology:
-
Cell Culture: Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and culture under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice), which can accept human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Workflow Diagram:
Caption: Workflow for a standard xenograft tumor model.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for evaluating the efficacy of acute anti-inflammatory agents.[1][11][14]
Methodology:
-
Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at a specific time before the inflammatory insult.
-
Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema model.
Structure-Activity Relationship (SAR) and Future Directions
The development of potent and selective N-(1H-indazol-5-yl)furan-2-carboxamide derivatives will depend on a thorough understanding of their SAR. Key areas for investigation include:
-
Substitution on the Indazole Ring: Modifications at the N1 position of the indazole ring have been shown to significantly impact the activity of other indazole-based compounds.[15] Exploration of different alkyl and aryl substituents at this position is warranted.
-
Substitution on the Furan Ring: The electronic and steric properties of substituents on the furan ring can influence binding to biological targets.
-
Linker Modification: While the current focus is on a direct amide linkage, exploring alternative linkers between the indazole and furan moieties could lead to derivatives with improved pharmacokinetic properties.
Logical Relationship Diagram:
Caption: Key areas for SAR exploration to enhance in vivo efficacy.
Conclusion
The N-(1H-indazol-5-yl)furan-2-carboxamide scaffold holds considerable promise for the development of novel therapeutics, particularly in the areas of oncology and inflammation. While direct comparative in vivo data is currently limited, the wealth of information on the individual indazole and furan-2-carboxamide moieties provides a strong rationale for their investigation. The experimental protocols and SAR considerations outlined in this guide offer a clear path forward for researchers to unlock the full therapeutic potential of this exciting class of compounds.
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A Guide to Placebo-Controlled Validation of N-(1H-indazol-5-yl)furan-2-carboxamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical, placebo-controlled validation of the novel compound, N-(1H-indazol-5-yl)furan-2-carboxamide. Given the nascent stage of research on this specific molecule, this document synthesizes established principles of preclinical drug development and data from structurally related compounds to propose a robust validation strategy. The methodologies outlined herein are designed to ensure scientific rigor and generate reproducible data for informed decision-making in early-stage drug discovery.
Introduction to N-(1H-indazol-5-yl)furan-2-carboxamide and Rationale for Validation
N-(1H-indazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring an indazole moiety linked to a furan-2-carboxamide group.[1] While specific biological data for this compound is not yet prevalent in public literature, the indazole core is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of 1H-indazole have been extensively investigated for their potential as kinase inhibitors and for their role in targeting various signaling pathways implicated in diseases such as cancer and inflammatory conditions.[2][3] Furthermore, some indazole- and indole-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[4]
Given these precedents, a rigorous, placebo-controlled validation in relevant animal models is the critical next step to elucidate the therapeutic potential of N-(1H-indazol-5-yl)furan-2-carboxamide. This guide will proceed with the hypothesis that, based on its structural motifs, the compound is a kinase inhibitor. This allows for the selection of a specific and relevant disease model for validation.
Proposed Mechanism of Action (Hypothetical)
For the purpose of designing a validation study, we will hypothesize that N-(1H-indazol-5-yl)furan-2-carboxamide functions as a kinase inhibitor. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Specifically, we will postulate that the compound targets a kinase pathway commonly dysregulated in solid tumors, such as the mTOR pathway.[6]
The proposed mechanism of action (MoA) is the inhibition of a key kinase in a signaling cascade that promotes tumor cell proliferation and survival.[7] This hypothesis provides a clear rationale for selecting a cancer xenograft model and for defining specific pharmacodynamic endpoints.
Caption: Proposed Mechanism of Action of N-(1H-indazol-5-yl)furan-2-carboxamide.
Comparative Analysis: The Importance of a Placebo Control
In any preclinical animal study, a placebo control is essential for establishing the true efficacy of a test compound.[8] The placebo effect, though more commonly discussed in human clinical trials, can also manifest in animal studies through various conditioning and environmental cues.[9] A well-designed placebo should mimic the formulation of the active drug in all aspects except for the active pharmaceutical ingredient (API).[10] This ensures that any observed differences in outcomes between the treatment and placebo groups can be confidently attributed to the pharmacological activity of the compound.
| Parameter | N-(1H-indazol-5-yl)furan-2-carboxamide Group | Placebo Group | Rationale for Comparison |
| Composition | Active compound in a suitable vehicle (e.g., DMSO, saline) | The same vehicle without the active compound | To isolate the effect of the active compound from the vehicle. |
| Route of Administration | Identical to the placebo group (e.g., oral gavage, intraperitoneal injection) | Identical to the treatment group | To control for any stress or physiological response induced by the administration procedure. |
| Dosing Schedule | Identical to the placebo group | Identical to the treatment group | To ensure that both groups experience the same handling and procedural frequency. |
| Observed Outcome | Reduction in tumor volume, modulation of biomarkers | Baseline tumor growth, no significant change in biomarkers | The difference in outcomes provides a measure of the compound's efficacy. |
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and reproducible data.[11][12] The following protocol outlines a placebo-controlled validation study in a mouse xenograft model of cancer.
Animal Model
A human tumor xenograft model in immunodeficient mice (e.g., NOD-scid gamma mice) is a standard and appropriate choice for evaluating the in vivo efficacy of a potential anti-cancer agent.[13] For this proposed study, a human cancer cell line with a known dysregulated kinase pathway (e.g., a cell line with a PIK3CA mutation) will be used.
Placebo Formulation
The placebo will consist of the same vehicle used to dissolve and administer N-(1H-indazol-5-yl)furan-2-carboxamide. A common vehicle for in vivo studies with small molecules is a mixture of DMSO, Cremophor EL, and saline. The physical properties of the placebo, such as color and viscosity, should be indistinguishable from the active drug formulation to maintain blinding during the study.[10]
Experimental Workflow
Caption: Experimental Workflow for Placebo-Controlled Validation.
Step-by-Step Protocol
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and placebo groups (n=8-10 per group).
-
-
Dosing:
-
Administer N-(1H-indazol-5-yl)furan-2-carboxamide or the placebo vehicle to the respective groups via the chosen route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the animals daily.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is reached when tumors in the placebo group reach a predetermined size or after a set duration.
-
Euthanize the mice and collect the tumors and other relevant tissues.
-
-
Analysis:
-
Perform histological analysis of the tumors.
-
Conduct biomarker analysis (e.g., Western blot for phosphorylated kinases) to confirm the on-target activity of the compound.[6]
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Group | Mean Tumor Volume (mm³) at Endpoint ± SEM | Tumor Growth Inhibition (%) | p-value |
| Placebo | [Insert Data] | N/A | N/A |
| N-(1H-indazol-5-yl)furan-2-carboxamide | [Insert Data] | [Calculate] | [Calculate] |
Table 2: Biomarker Modulation in Tumor Tissue
| Group | Normalized Phospho-Kinase Level ± SEM | p-value |
| Placebo | [Insert Data] | N/A |
| N-(1H-indazol-5-yl)furan-2-carboxamide | [Insert Data] | [Calculate] |
Alternative and Comparative Compounds
To provide further context for the efficacy of N-(1H-indazol-5-yl)furan-2-carboxamide, it is beneficial to include a positive control group treated with a known inhibitor of the target pathway. For the mTOR pathway, a compound like rapamycin or a derivative could be used.[6] This allows for a direct comparison of the novel compound's potency against an established therapeutic.
Conclusion and Future Directions
This guide has outlined a comprehensive, placebo-controlled strategy for the preclinical validation of N-(1H-indazol-5-yl)furan-2-carboxamide in an animal model. By adhering to these rigorous methodologies, researchers can generate high-quality, reproducible data to support the continued development of this compound. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic and toxicological profiles, as well as its efficacy in other preclinical models.
References
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Creative Biolabs. (n.d.). Mechanism of Action (MOA) Studies. Retrieved from [Link]
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MolPort. (n.d.). N-(1H-indazol-5-yl)furan-2-carboxamide. Retrieved from [Link]
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PubMed. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Product Development Under the Animal Rule Guidance for Industry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Matching placebo development for injectable biologics—a practical tutorial. Retrieved from [Link]
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ACS Publications. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro and in vivo validation of mTOR inhibitor TKA001. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]
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National Health and Medical Research Council. (2018). Best practice methodology in the use of animals for scientific purposes 2017. Retrieved from [Link]
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Frontiers. (2017). Quality assurance and best research practices for non-regulated veterinary clinical studies. Retrieved from [Link]
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AVMA Publications. (n.d.). The placebo effect in animals. Retrieved from [Link]
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N-(1H-indazol-5-yl)furan-2-carboxamide proper disposal procedures
Comprehensive Operational and Disposal Guide for N-(1H-indazol-5-yl)furan-2-carboxamide
As a biologically active heterocyclic compound frequently utilized in drug discovery and kinase inhibitor research, N-(1H-indazol-5-yl)furan-2-carboxamide requires strict operational oversight. Because it contains both indazole and furan rings linked by an amide bond, it presents specific toxicological risks and must be managed as a hazardous organic chemical.
This guide provides self-validating, step-by-step protocols for handling, storage, and disposal in strict compliance with the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].
Physicochemical & Hazard Profile
Before initiating any experimental workflow, personnel must understand the physical and hazardous properties of the compound to ensure appropriate engineering controls are utilized[2].
| Property / Specification | Data |
| Chemical Name | N-(1H-indazol-5-yl)furan-2-carboxamide |
| CAS Number | 710329-40-1 |
| Molecular Formula | C₁₂H₉N₃O₂ |
| Molecular Weight | 227.22 g/mol |
| Physical State | Solid powder |
| Primary Hazards (GHS) | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory tract irritation) |
| RCRA Waste Classification | Toxic Organic Waste (Non-acute, unlisted, characteristic hazard) |
Operational Handling & Experimental Workflow
Causality & Safety Rationale: Fine organic powders present a high risk of aerosolization and subsequent inhalation. Furthermore, when this compound is dissolved in highly permeable solvents like Dimethyl Sulfoxide (DMSO) for biological assays, the risk of dermal absorption increases exponentially.
Step-by-Step Handling Protocol:
-
Preparation: Don appropriate PPE, including a lab coat, nitrile gloves (double-gloving recommended if handling DMSO solutions), and safety goggles.
-
Weighing: Weigh the solid powder exclusively within a certified chemical fume hood or a localized exhaust ventilation (LEV) balance enclosure to prevent the inhalation of aerosolized particulates.
-
Solubilization: When preparing stock solutions (e.g., 10 mM in DMSO), add the solvent slowly down the side of the vial to minimize dust generation. Cap the vial immediately and vortex until fully dissolved.
-
Decontamination: Wipe down the balance and surrounding fume hood surfaces with a solvent-dampened lint-free cloth (e.g., 70% ethanol or isopropanol) immediately after use to prevent cross-contamination.
Waste Segregation & Storage Protocols (RCRA Compliance)
Laboratory waste management relies on the proper utilization of Satellite Accumulation Areas (SAAs). Under EPA 40 CFR 262.15, laboratories are permitted to accumulate hazardous waste at or near the point of generation, provided strict regulatory conditions are met[3][4].
Step-by-Step SAA Management:
-
Container Selection: Use chemically compatible, sealable containers (e.g., High-Density Polyethylene (HDPE) or glass carboys for liquids; wide-mouth HDPE jars for solids).
-
Segregation:
-
Liquid Waste: Segregate into "Halogen-Free Organic Waste" unless mixed with halogenated solvents during the assay.
-
Solid Waste: Place contaminated vials, pipette tips, and weighing boats into a designated "Hazardous Solid Organic Waste" container.
-
-
Labeling: Attach a compliant hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazard (e.g., "Toxic/Irritant")[5].
-
Closure: Containers must remain tightly closed at all times unless waste is actively being added or removed[5].
-
Volume Limits & Removal: An SAA may accumulate up to 55 gallons of non-acute hazardous waste. Once this limit is reached, the container must be dated and transferred to a Central Accumulation Area (CAA) within three consecutive calendar days[4][6].
Workflow for handling and RCRA-compliant disposal of N-(1H-indazol-5-yl)furan-2-carboxamide.
Final Disposal Procedures
Under no circumstances should N-(1H-indazol-5-yl)furan-2-carboxamide be disposed of in the regular trash or poured down the drain[7]. The EPA has determined that high-temperature incineration is the most effective and legally compliant disposal method for complex, toxic organic laboratory wastes[8][9].
Step-by-Step Disposal Execution:
-
Manifest Preparation: Coordinate with your institution's Environmental Health and Safety (EHS) department to prepare a uniform hazardous waste manifest.
-
Profiling: Ensure the waste profile accurately reflects the presence of heterocyclic amides and any associated solvents (e.g., DMSO, methanol).
-
Transport: Waste must be collected by a licensed hazardous waste transporter.
-
Thermal Destruction: The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it undergoes high-temperature incineration (typically in a rotary kiln or liquid-injection incinerator) to completely break down the hazardous organic constituents into inert gases and ash[8][10].
Spill Response & Decontamination
A self-validating safety protocol requires a pre-planned response for accidental releases.
Step-by-Step Spill Protocol:
-
Evacuate and Assess: Clear personnel from the immediate area. Determine if the spill is solid (powder) or liquid (solution).
-
Solid Spill Containment: Do not dry sweep, as this aerosolizes the powder. Lightly moisten the spilled powder with a compatible solvent (e.g., water or a 10% alcohol solution) to bind the particulates, then carefully sweep it into a hazardous waste container using a dedicated brush and pan.
-
Liquid Spill Containment: Surround and cover the spill with a chemically inert absorbent material (e.g., vermiculite or commercial spill pads).
-
Decontamination: Wash the affected surface thoroughly with soap and water, followed by an alcohol wipe to remove any residual organic traces.
-
Waste Consolidation: Place all used absorbents, wipes, and contaminated PPE into a sealed, labeled hazardous waste bag and transfer it to the SAA.
Step-by-step chemical spill response and surface decontamination protocol.
References
-
American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations". Available at:[Link]
-
American Chemical Society (ACS). "The Subtleties of Managing Laboratory Waste in 2024". Available at:[Link]
-
Electronic Code of Federal Regulations (eCFR). "40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators". Available at:[Link]
-
Stevens EHS Consulting. "Guidelines for HW Satellite Accumulation Areas". Available at:[Link]
-
TRDSF. "Hazardous Waste Disposal Methods Under RCRA: Treatment and LDR Compliance". Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium". Available at:[Link]
-
Atlantic Recycling. "Navigating Hazardous Waste Disposal: Ensuring Safety and Compliance". Available at:[Link]
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- 4. eCFR :: 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators. [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
